cis-2,5-Dimethyl-3-hexene
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(Z)-2,5-dimethylhex-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCMKWVOMRUHKZ-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C\C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10557-44-5 | |
| Record name | 3-Hexene, 2,5-dimethyl-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of cis-2,5-Dimethyl-3-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectroscopic data of cis-2,5-Dimethyl-3-hexene. The information is intended for researchers, scientists, and professionals in drug development who may use this compound as a model system for studying reaction mechanisms or as an intermediate in organic synthesis.
Core Chemical Properties
This compound, also known as (Z)-2,5-dimethylhex-3-ene, is an alkene with the molecular formula C₈H₁₆.[1] Its structure features a carbon-carbon double bond with two isopropyl groups on the same side, which influences its physical and chemical properties.[2] It is a colorless liquid at room temperature and is soluble in most organic solvents like ether, alcohol, and benzene.[3]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆ | [1] |
| Molecular Weight | 112.21 g/mol | [1] |
| CAS Number | 10557-44-5 | [1] |
| IUPAC Name | (Z)-2,5-dimethylhex-3-ene | [1] |
| Boiling Point | ~140-144 °C | [3] |
| Melting Point | ~-82 °C | [3] |
| Density | ~0.764 g/cm³ | [3] |
| Appearance | Colorless liquid | [3] |
| Solubility | Soluble in ether, alcohol, benzene | [3] |
Stereoselective Synthesis
The most common and stereoselective method for the synthesis of this compound is the partial hydrogenation of the corresponding alkyne, 2,5-Dimethyl-3-hexyne, using a poisoned catalyst, most notably the Lindlar catalyst.[2] This catalyst, typically palladium on calcium carbonate poisoned with lead acetate and quinoline, deactivates the more active sites on the palladium surface, preventing the over-reduction of the alkene to an alkane and ensuring a syn-addition of hydrogen atoms across the triple bond to yield the cis-alkene.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
2,5-Dimethyl-3-hexyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Hexane (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask with a magnetic stir bar
-
Hydrogenation apparatus (e.g., balloon filled with H₂)
-
Filtration setup (e.g., Büchner funnel with celite)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2,5-Dimethyl-3-hexyne in anhydrous hexane.
-
Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).
-
Add a small amount of quinoline (as a further poison to enhance selectivity).
-
Flush the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the cis-alkene.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with fresh hexane to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by distillation if necessary.
Chemical Reactivity
The primary site of reactivity in this compound is the electron-rich carbon-carbon double bond. It readily undergoes electrophilic addition reactions. The symmetrical nature of this alkene simplifies regiochemical outcomes.[2]
Electrophilic Addition: Halogenation
This compound reacts with halogens such as bromine (Br₂) and chlorine (Cl₂) to form vicinal dihalides. The reaction proceeds via a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond.
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Separatory funnel
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear upon addition.
-
Continue the addition until a faint persistent bromine color is observed.
-
Once the reaction is complete (monitored by TLC), transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with sodium thiosulfate solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,3-dibromo-2,5-dimethylhexane.
-
The product can be purified by chromatography or recrystallization.
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2]
Spectroscopic Data Summary
| Technique | Description | Source(s) |
| ¹H NMR | The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The cis-isomer exhibits distinct splitting patterns for its allylic protons. | [2] |
| ¹³C NMR | The carbon NMR spectrum details the chemical shifts of the carbon atoms in the molecule. Data is available in various databases. | [2] |
| Infrared (IR) | The IR spectrum shows the vibrational frequencies of the bonds. The C=C stretching frequency for the cis-isomer may show a broader absorption band due to lower symmetry compared to the trans-isomer. | [2] |
| Mass Spec. (MS) | Mass spectrometry confirms the molecular weight of the compound by providing the mass-to-charge ratio of the molecular ion and its fragments. Reference spectra are available from the NIST Mass Spectrometry Data Center. | [1][2] |
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] It should be stored in a cool, well-ventilated area away from sources of ignition and oxidizing agents.[3] When handling, avoid contact with skin, eyes, and mucous membranes.[3] In case of contact, rinse immediately with plenty of water and seek professional medical advice.[3] Due to its volatile nature, prolonged exposure to air should be avoided to prevent excessive inhalation.[3]
References
An In-depth Technical Guide to the Stereochemistry of cis-2,5-Dimethyl-3-hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stereochemistry of cis-2,5-dimethyl-3-hexene. It elucidates the molecule's structural features, focusing on its chirality and symmetry elements. A detailed experimental protocol for its stereoselective synthesis is provided, alongside a summary of the key spectroscopic data necessary for its characterization. This document serves as a critical resource for researchers in organic synthesis, stereochemistry, and drug development, offering foundational knowledge for the application of this compound in complex molecular design and synthesis.
Stereochemical Analysis
This compound is an alkene with the molecular formula C₈H₁₆. The designation "cis" indicates that the two isopropyl groups attached to the double-bonded carbons are on the same side of the double bond. A critical aspect of its stereochemistry is its achirality .
The achiral nature of this compound arises from the presence of a plane of symmetry that bisects the carbon-carbon double bond and reflects the two halves of the molecule onto each other. This symmetry element precludes the existence of non-superimposable mirror images (enantiomers). Consequently, this compound is not optically active.
The relationship between the stereoisomers of 2,5-dimethyl-3-hexene is that of diastereomers . The cis and trans isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the isopropyl groups around the double bond. They are not mirror images of each other and thus have distinct physical and chemical properties.
Further confirmation of the achiral nature of the cis isomer is observed in its reactions. For instance, the epoxidation of this compound yields a meso-epoxide.[1] A meso compound is an achiral compound that has chiral centers. The formation of a meso product from this reaction is a direct consequence of the starting alkene's symmetry.
Data Presentation
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol |
| CAS Number | 10557-44-5 |
| Boiling Point | ~114.3 °C at 760 mmHg |
| Melting Point | Not available |
| Density | Not available |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Chemical shifts for the vinyl protons are expected to be in the range of 5.2-5.5 ppm, with a characteristic coupling constant for cis-alkenes. The methine protons of the isopropyl groups would appear further upfield, and the methyl protons would be the most shielded. |
| ¹³C NMR | The sp² hybridized carbons of the double bond would have chemical shifts in the downfield region typical for alkenes (~130 ppm). The sp³ hybridized carbons of the isopropyl groups would appear in the upfield region. |
| Infrared (IR) Spectroscopy | A characteristic C=C stretching vibration for a cis-disubstituted alkene is expected around 1650 cm⁻¹. C-H stretching vibrations for the sp² carbons would be observed just above 3000 cm⁻¹, while those for the sp³ carbons would be just below 3000 cm⁻¹. A C-H out-of-plane bending (wagging) vibration for a cis-alkene is typically observed in the range of 675-730 cm⁻¹.[2] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 112. Common fragmentation patterns for alkenes include allylic cleavage. For this compound, a prominent fragment would be expected from the loss of an isopropyl radical (m/z = 69). |
Experimental Protocols
The primary method for the synthesis of this compound is the stereoselective partial hydrogenation of 2,5-dimethyl-3-hexyne using a poisoned catalyst, most commonly a Lindlar catalyst .[1]
Synthesis of this compound via Lindlar Hydrogenation
Materials:
-
2,5-Dimethyl-3-hexyne
-
Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)
-
Hexane (or other suitable alkane solvent)
-
Hydrogen gas (H₂)
-
Standard glassware for atmospheric or slightly positive pressure reactions (e.g., three-neck flask, condenser, gas inlet)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet connected to a hydrogen source, add 2,5-dimethyl-3-hexyne and a suitable solvent such as hexane.
-
Catalyst Addition: To this solution, add a catalytic amount of Lindlar's catalyst. The catalyst loading is typically around 5-10% by weight relative to the alkyne.
-
Hydrogenation: The flask is then purged with hydrogen gas. The reaction is typically carried out at room temperature and atmospheric pressure, although slight warming may be employed to increase the reaction rate. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to follow the disappearance of the starting alkyne and the appearance of the desired alkene.
-
Workup: Upon completion of the reaction (as determined by monitoring), the reaction mixture is filtered to remove the catalyst. The filter cake should be handled with care as palladium on carbon can be pyrophoric. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by distillation to yield pure this compound. The purity of the final product should be assessed by GC and spectroscopic methods (NMR, IR).
Mandatory Visualization
Stereoisomer Relationship Diagram
Caption: Relationship between 2,5-dimethyl-3-hexyne and its hydrogenation products.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Spectroscopic Data of cis-2,5-Dimethyl-3-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cis-2,5-Dimethyl-3-hexene (CAS Number: 10557-44-5), a significant model compound in stereochemical and mechanistic studies.[1] Due to its well-defined cis-configuration, this alkene is instrumental in developing and refining spectroscopic methods for differentiating geometric isomers.[1] This document presents available and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.
Molecular Structure and Properties
-
Molecular Formula: C₈H₁₆
-
Molecular Weight: 112.21 g/mol [1]
-
IUPAC Name: (Z)-2,5-dimethylhex-3-ene
-
Synonyms: this compound
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For alkenes, the chemical shifts of vinylic and allylic protons, as well as the coupling constants between them, are particularly diagnostic.
¹H NMR Spectroscopy (Predicted)
Due to the unavailability of a detailed experimental spectrum in public databases, the following table presents predicted ¹H NMR data. The symmetry of the molecule results in chemically equivalent protons on both sides of the double bond.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| a | 5.3 - 5.5 | Triplet of multiplets (tm) | J(H-H) ≈ 10-12 Hz, J(H-H) ≈ 6-8 Hz |
| b | 2.3 - 2.5 | Multiplet (m) | - |
| c | 0.9 - 1.0 | Doublet (d) | J(H-H) ≈ 6-7 Hz |
Note: Predicted data is based on standard chemical shift values and coupling constant ranges for similar structures.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |
| 1 | 128 - 132 |
| 2 | 30 - 35 |
| 3 | 20 - 25 |
Note: Predicted data is based on standard chemical shift values for similar alkene structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key absorptions are related to the C=C double bond and the C-H bonds. The cis-isomer often displays a broader C=C stretching absorption band due to lower molecular symmetry.[1]
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| =C-H Stretch | 3000 - 3100 | Medium |
| C-H Stretch (sp³) | 2850 - 2960 | Strong |
| C=C Stretch | ~1650 | Medium, Broader for cis |
| C-H Bend (out-of-plane) | 675 - 725 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several fragment ions resulting from the cleavage of the parent molecule.
| m/z | Relative Intensity | Probable Fragment |
| 112 | Moderate | [C₈H₁₆]⁺ (Molecular Ion) |
| 97 | Moderate | [C₇H₁₃]⁺ (Loss of CH₃) |
| 69 | Strong | [C₅H₉]⁺ (Allylic cleavage, loss of C₃H₇) |
| 55 | Moderate | [C₄H₇]⁺ |
| 43 | Strong (Base Peak) | [C₃H₇]⁺ (Isopropyl cation) |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
Note: The fragmentation pattern is based on typical fragmentation of alkenes, which involves allylic cleavage to form stable carbocations.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from contaminants.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For nonpolar compounds like this compound, deuterated chloroform (CDCl₃) is a common choice.
-
Concentration: For ¹H NMR, prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Sample Preparation:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the sample in the deuterated solvent in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and/or ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.
-
Infrared (IR) Spectroscopy Sample Preparation
For a liquid sample like this compound, the thin-film method is typically employed.
-
Sample Preparation:
-
Place a drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the two plates.
-
Ensure there are no air bubbles in the film.
-
-
Data Acquisition:
-
Mount the salt plates in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS) Sample Preparation and Analysis
Electron Ionization (EI) is a common method for the analysis of volatile, nonpolar compounds like this compound.
-
Sample Introduction:
-
Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) system for separation from any impurities.
-
The sample is vaporized in a heated inlet.
-
-
Ionization:
-
In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).
-
-
Fragmentation: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged species.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow of Spectroscopic Analysis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Cis Configuration in Alkenes
This guide provides a comprehensive technical overview of the cis configuration in alkenes, also known as geometric isomerism. It delves into the fundamental principles governing this stereochemical arrangement, its impact on molecular properties, and its critical role in modern chemistry and drug development.
Core Concepts of Cis-Trans Isomerism
Cis-trans isomerism, a form of stereoisomerism, arises in alkenes due to the restricted rotation around the carbon-carbon double bond.[1][2][3][4] This rigidity means that the spatial arrangement of substituents attached to the double-bond carbons is fixed, leading to distinct, non-interconvertible molecules.[2][3][4]
-
Cis Isomer: In the cis configuration, the higher-priority substituents on each carbon of the double bond are located on the same side of the double bond's plane. The term "cis" is Latin for "on this side".[1][3][5]
-
Trans Isomer: In the trans configuration, these substituents are on opposite sides of the plane. "Trans" is Latin for "across".[1][3][5]
For this type of isomerism to exist, each carbon atom of the double bond must be attached to two different groups.[2][3][6][7] If one of the carbons is bonded to two identical groups, cis-trans isomerism is not possible.[3][6] While the cis-trans notation is common, the more systematic E/Z notation is used for alkenes with three or four different substituents, based on Cahn-Ingold-Prelog priority rules.[1][8]
Caption: Logical relationship of cis-trans isomers within the broader classification of chemical isomers.
Impact on Physical Properties
The distinct geometries of cis and trans isomers lead to significant differences in their physical properties. These variations are primarily driven by differences in molecular polarity and symmetry.
-
Polarity and Boiling Point: Cis isomers are generally more polar than their trans counterparts.[9] In a cis isomer, the dipole moments of polar bonds often reinforce each other, resulting in a net molecular dipole.[1] In a trans isomer, individual bond dipoles tend to cancel each other out due to symmetry, leading to a smaller or zero net dipole.[1][10] The higher polarity of cis isomers leads to stronger intermolecular dipole-dipole forces, and consequently, higher boiling points.[1][9]
-
Symmetry and Melting Point: Trans isomers are typically more symmetrical than cis isomers. This allows them to pack more efficiently into a crystal lattice, resulting in stronger intermolecular forces in the solid state.[1] Consequently, trans isomers generally have higher melting points and lower solubility in inert solvents compared to their cis counterparts.[1][10]
Table 1: Comparison of Physical Properties for Selected Alkene Isomers
| Compound | Isomer | Dipole Moment (D) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|
| Pent-2-ene | cis | ~0.3 D | 37[1][10] | -151 |
| trans | ~0 D | 36[1][10] | -140 | |
| 1,2-Dichloroethene | cis | 1.9 D | 60.3[1][9] | -80 |
| trans | 0 D | 47.5[1][9] | -50 | |
| Butenedioic Acid | cis (Maleic Acid) | 2.55 D | 135 (decomposes) | 131-139 |
| trans (Fumaric Acid) | 0 D | 287 (sublimes) | 287 | |
| Oleic/Elaidic Acid | cis (Oleic Acid) | - | ~360 | 13.4[1][10] |
| | trans (Elaidic Acid) | - | ~449 | 43[1][10] |
Thermodynamic Stability
In most acyclic systems, trans alkenes are thermodynamically more stable than their cis isomers.[11] This increased stability is attributed to reduced steric strain, as the bulky substituent groups are positioned on opposite sides of the double bond, minimizing non-bonding interactions.[11][12][13]
The relative stability of alkene isomers can be quantified by comparing their heats of hydrogenation (ΔH°hydrog). Since both isomers hydrogenate to the same alkane, a less stable isomer will release more energy during the reaction.[11][12] For example, the hydrogenation of cis-2-butene releases more energy than that of trans-2-butene, confirming the cis isomer is higher in energy (less stable).[11][12]
Table 2: Heats of Hydrogenation and Stability
| Alkene | Heat of Hydrogenation (ΔH°hydrog) | Relative Stability |
|---|---|---|
| cis-2-Butene | -119 kJ/mol (-28.3 kcal/mol)[11][12] | Less Stable |
| trans-2-Butene | -115 kJ/mol (-27.4 kcal/mol)[11][12] | More Stable |
| Difference | 4 kJ/mol | trans is more stable by 4 kJ/mol |
An important exception exists in cycloalkenes. For rings smaller than cyclooctene, the cis isomer is more stable because a trans double bond would introduce excessive ring strain.[13][14]
Experimental Protocols for Isomer Differentiation
Distinguishing between cis and trans isomers is a routine challenge in synthesis and analysis. Spectroscopic methods are the most powerful tools for this purpose.
Caption: A typical workflow for differentiating cis and trans alkene isomers using IR and NMR spectroscopy.
The primary utility of IR spectroscopy in this context is the analysis of out-of-plane C-H bending vibrations ("wags"). The position of these absorption bands is highly diagnostic of the substitution pattern around the double bond.
-
Principle: The symmetry of the isomer affects its vibrational modes. Trans-disubstituted alkenes have a characteristic C-H wagging absorption that is absent or shifted in the corresponding cis isomer.[15]
-
Methodology:
-
Prepare a sample of the alkene (e.g., as a thin film on a salt plate, a KBr pellet, or in a suitable solvent).
-
Acquire the IR spectrum, typically over the range of 4000-600 cm⁻¹.
-
Analyze the fingerprint region for key absorptions:
-
-
Data Interpretation: The presence of a strong band near 970 cm⁻¹ is compelling evidence for a trans configuration, while its absence and the presence of a band near 700 cm⁻¹ suggests a cis configuration.
¹H NMR spectroscopy provides definitive structural information through the analysis of vicinal coupling constants (³J).
-
Principle: The magnitude of the spin-spin coupling between two protons on adjacent carbons (vicinal protons) is dependent on the dihedral angle between them. According to the Karplus relationship, this coupling is significantly larger for protons in a trans arrangement (180° dihedral angle) than for those in a cis arrangement (0° dihedral angle).
-
Methodology:
-
Dissolve the alkene sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify the signals corresponding to the vinylic protons.
-
Measure the coupling constant (³JHH) between the vicinal vinylic protons.
-
-
Data Interpretation:
-
Trans Isomers: Typically show a large coupling constant, ³J ≈ 12-18 Hz .
-
Cis Isomers: Show a smaller coupling constant, ³J ≈ 6-12 Hz . This difference is robust and serves as a reliable method for assigning stereochemistry.
-
Role in Drug Development and Biological Systems
The rigid geometry of cis and trans alkenes is a critical design element in medicinal chemistry. The specific orientation of substituents can dictate how a molecule fits into a receptor's binding pocket, making stereochemistry a key determinant of pharmacological activity.
A prominent strategy in drug design is the use of an alkene as a bioisostere—a chemical substitute—for an amide bond. Amide bonds are susceptible to enzymatic cleavage, limiting the oral bioavailability and half-life of many peptide-based drugs. Replacing a flexible, hydrolyzable amide with a rigid, stable alkene can overcome these liabilities while maintaining the necessary three-dimensional arrangement of key functional groups.
An (E)-alkene (trans) can mimic the extended conformation of a peptide backbone. This was successfully applied in the development of CGRP (Calcitonin Gene-Related Peptide) receptor antagonists for migraine treatment, where replacing a central amide with an (E)-alkene preserved the bioactive conformation necessary for receptor binding.[17]
Caption: The use of an alkene as a rigid and stable bioisostere for a labile amide bond in drug design.
Furthermore, cis double bonds are fundamental to the structure of many biologically important molecules, most notably unsaturated fatty acids like oleic acid. The cis configuration introduces a "kink" in the hydrocarbon chain, preventing tight packing and ensuring the fluidity of cell membranes at physiological temperatures.
References
- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stereochemistry of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. leah4sci.com [leah4sci.com]
- 6. 7.4 Cis–Trans Isomerism in Alkenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. longdom.org [longdom.org]
- 11. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stability of cis vs trans isomers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. quora.com [quora.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. (E)-Alkenes as replacements of amide bonds: development of novel and potent acyclic CGRP receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Stereoselective Synthesis of cis-2,5-Dimethyl-3-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with significant applications in the pharmaceutical, agrochemical, and materials science industries. The geometric configuration of a double bond can profoundly influence a molecule's biological activity and physical properties. The partial reduction of alkynes to cis-alkenes is a particularly valuable transformation.
This document provides detailed application notes and a comprehensive protocol for the synthesis of cis-2,5-dimethyl-3-hexene from its corresponding alkyne, 2,5-dimethyl-3-hexyne. The primary method described is the catalytic hydrogenation using Lindlar's catalyst, a poisoned heterogeneous catalyst renowned for its high stereoselectivity.[1][2][3]
Reaction Principle
The conversion of an alkyne to a cis-alkene is achieved by the syn-addition of two hydrogen atoms across the carbon-carbon triple bond.[4][5] Standard hydrogenation catalysts, such as palladium on carbon (Pd/C) or platinum, are typically too reactive and will reduce the alkyne completely to an alkane.[1] To stop the reaction at the alkene stage, a "poisoned" catalyst is required.
Lindlar's catalyst, composed of palladium supported on calcium carbonate (CaCO₃) and deactivated with lead acetate and quinoline, is the classic reagent for this purpose.[3][5] The lead and quinoline "poison" the most active catalytic sites, reducing the catalyst's activity just enough to prevent the subsequent reduction of the newly formed alkene.[3] The reaction occurs on the surface of the solid catalyst, where the alkyne adsorbs and is then approached by hydrogen atoms from the same face, ensuring the formation of the cis isomer.[4]
Reaction Pathway
The overall transformation is the stereoselective reduction of an internal alkyne to a cis-alkene using molecular hydrogen and a poisoned palladium catalyst.
Caption: Overall reaction scheme for the synthesis.
Quantitative Data
While specific yield data for the hydrogenation of 2,5-dimethyl-3-hexyne is not widely published, data from the analogous reduction of 3-hexyne provides a strong indication of the expected efficiency and selectivity. The steric hindrance from the isopropyl groups in 2,5-dimethyl-3-hexyne is slightly greater than the ethyl groups in 3-hexyne but is not expected to significantly alter the outcome.
Table 1: Representative Performance of Lindlar Catalysis on Internal Alkynes
| Substrate | Catalyst System | Selectivity for (Z)-alkene | Selectivity for (E)-alkene | Selectivity for alkane | Reference |
|---|---|---|---|---|---|
| 3-Hexyne | Lindlar Catalyst | >93% | Not Reported | Not Reported | [6] |
| 3-Hexyne | Pd/C (1 wt%) | >98% | <1.4% | <0.5% |[6] |
Table 2: Physical Properties of Reactant and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 2,5-Dimethyl-3-hexyne | C₈H₁₄ | 110.20 | ~135-137 | ~0.74 |
| this compound | C₈H₁₆ | 112.22 | ~115-116 | ~0.73 |
Experimental Protocol
This protocol describes a general procedure for the partial hydrogenation of an internal alkyne using Lindlar's catalyst. Caution: Hydrogen gas is highly flammable. This procedure must be conducted in a well-ventilated fume hood away from ignition sources. The catalyst may be pyrophoric and should be handled with care.
Materials and Equipment
-
Reactant: 2,5-Dimethyl-3-hexyne
-
Catalyst: Lindlar's catalyst (5% Pd on CaCO₃, poisoned)
-
Inhibitor: Quinoline
-
Solvent: Hexane or Ethanol (reagent grade)
-
Hydrogen Source: Hydrogen gas cylinder with regulator or balloon
-
Reaction Vessel: Three-neck round-bottom flask
-
Apparatus: Magnetic stirrer, gas inlet adapter, condenser, balloon or gas burette, filtration setup (e.g., Büchner funnel with Celite® or syringe filter)
-
Workup: Rotary evaporator, separatory funnel
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Detailed Procedure
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to a hydrogen/inert gas manifold, and a condenser topped with a hydrogen-filled balloon. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Charging the Flask: Under a positive pressure of inert gas, add the solvent (e.g., 100 mL of hexane) to the flask. Add 2,5-dimethyl-3-hexyne (e.g., 5.51 g, 50 mmol). Once dissolved, add Lindlar's catalyst (e.g., 0.5 g, ~1 mol% Pd) and quinoline (e.g., 0.5 g).
-
Hydrogenation: Replace the inert gas atmosphere with hydrogen by performing three vacuum/H₂ backfill cycles. Ensure the hydrogen balloon remains inflated.
-
Reaction Monitoring: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen (if using a gas burette) or by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting alkyne. The reaction is typically complete within a few hours. It is crucial to stop the reaction once all the alkyne has been consumed to prevent over-reduction.[3]
-
Workup - Catalyst Removal: Once the reaction is complete, purge the system again with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with a small amount of fresh solvent (hexane) to recover all the product.
-
Purification: Combine the filtrate and washes. If quinoline needs to be removed, the organic solution can be washed with dilute acid (e.g., 1M HCl), followed by a wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by simple distillation if necessary.
-
Analysis: Characterize the final product using NMR and IR spectroscopy to confirm the cis-alkene structure and assess its purity via GC.
Safety and Handling
-
Hydrogen Gas: Extremely flammable. Handle in a well-ventilated area and ensure there are no nearby sources of ignition.
-
Lindlar's Catalyst: May be pyrophoric upon exposure to air, especially when dry and containing residual hydrogen. Handle under an inert atmosphere when possible.
-
Lead Acetate: A component of the catalyst poison, is toxic. Avoid inhalation and skin contact.
-
Quinoline: Harmful if swallowed or inhaled. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents like hexane and ethanol are flammable. Handle with care.
References
- 1. Hydrogenation of Alkynes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Note: Selective Partial Hydrogenation of Alkynes to cis-Alkenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective partial hydrogenation of alkynes to cis-alkenes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules, including pharmaceuticals, natural products, and agrochemicals. The primary challenge lies in preventing the over-reduction of the initially formed alkene to the corresponding alkane.[1] This protocol details established and reliable methods for achieving high chemo- and stereoselectivity for the desired cis-(Z)-alkene product through the use of "poisoned" or deactivated catalysts.
Core Concepts: Achieving Selectivity
Standard hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum are highly active and will typically reduce an alkyne completely to an alkane.[2] To isolate the intermediate alkene, the catalyst's activity must be attenuated. This is achieved by using a "poisoned" catalyst, where a substance is added to reduce its catalytic efficiency, thus preventing the further reduction of the alkene.[3][4]
The mechanism for this reaction involves the syn-addition of two hydrogen atoms across the alkyne's triple bond. The alkyne adsorbs onto the surface of the metal catalyst, and then two hydrogen atoms are delivered to the same face of the molecule, resulting in the exclusive formation of the cis-(Z)-alkene.[3][5]
Key Catalysts and Protocols
Two of the most common and effective catalyst systems for this transformation are Lindlar's Catalyst and the P-2 Nickel catalyst.
Lindlar's catalyst is a heterogeneous catalyst composed of palladium supported on calcium carbonate (CaCO₃) and deactivated with a poison, typically lead acetate (Pb(OAc)₂) and quinoline.[4][5] The poison selectively deactivates the most active sites on the palladium surface, which prevents the alkene product from being further reduced.[5]
Experimental Protocol: General Procedure for Lindlar Hydrogenation
-
Catalyst Preparation (optional, as it is commercially available): Lindlar's catalyst can be prepared by the reduction of palladium(II) chloride in a slurry of calcium carbonate, followed by the addition of the lead acetate and quinoline poisons.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyne substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).
-
Hydrogenation: Seal the flask, purge the system with nitrogen, and then introduce hydrogen gas (H₂), typically via a balloon or a controlled gas inlet at atmospheric pressure.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting alkyne and the formation of the cis-alkene. It is critical to stop the reaction once the alkyne is consumed to prevent potential over-reduction or isomerization.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Quantitative Data for Lindlar's Catalyst
| Substrate | Product | Yield (%) | Selectivity (cis:trans) | Reference |
| Phenylacetylene | Styrene | >90% | High Z-selectivity | [6] (General outcome) |
| 2-Butyne-1,4-diol | cis-2-Butene-1,4-diol | High | >90:10 | [7] |
| Internal Alkynes | cis-Alkenes | Generally High | Predominantly cis | [1][4] |
Note: Specific yields and selectivities can vary significantly based on the substrate, solvent, and precise reaction conditions.
P-2 Nickel is a borohydride-reduced nickel catalyst prepared by the reaction of nickel(II) acetate with sodium borohydride in ethanol.[8][9] This catalyst is highly sensitive to the substrate's structure.[8] For the highly stereospecific synthesis of cis-alkenes, ethylenediamine is often added as a modifier, which further enhances selectivity by preventing over-reduction and promoting the desired cis-geometry.[8][10]
Experimental Protocol: General Procedure for Hydrogenation with P-2 Nickel
-
Catalyst Preparation (in situ): In a reaction flask under a hydrogen atmosphere, dissolve nickel(II) acetate tetrahydrate in ethanol.[8] Add a solution of sodium borohydride in ethanol to produce a nearly colloidal, black precipitate of the P-2 nickel catalyst.[8][9]
-
Catalyst Modification: Add ethylenediamine to the freshly prepared catalyst suspension.
-
Substrate Addition: Introduce the alkyne substrate to the reaction mixture.
-
Hydrogenation: Maintain the hydrogen atmosphere (typically 1 atm) and stir the mixture vigorously at room temperature (20-25°C).[8] Hydrogen uptake is usually rapid and ceases upon completion.[8]
-
Monitoring: Monitor the reaction by GC or TLC.
-
Workup: Once the reaction is complete, the catalyst can be removed by filtration. Ethylenediamine can be removed by washing the organic extract with water.[8]
-
Purification: After solvent removal, the product can be purified by standard laboratory techniques.
Quantitative Data for P-2 Nickel with Ethylenediamine
| Substrate (mmol) | P-2 Ni (mmol) | Olefin (%) | cis:trans Ratio | Total Yield (%) | Reference |
| Hex-3-yne (40) | 5.0 | 98 | 97:1 | >95 | [8] |
| Hex-3-yne (200) | 10.0 | 97 | ca. 200:1 | >95 | [8] |
| 1-Phenylpropyne (100) | 5.0 | 96 | ca. 200:1 | >95 | [8] |
| Hex-3-yn-1-ol (40) | 5.0 | 98 | >100:1 | 94 | [8] |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Selective partial hydrogenation of alkynes to ( Z )-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC00499G [pubs.rsc.org]
- 7. Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d) Transition Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 10. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of cis-2,5-Dimethyl-3-hexene using Lindlar's Catalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-2,5-Dimethyl-3-hexene from 2,5-dimethyl-3-hexyne via partial hydrogenation using Lindlar's catalyst. Lindlar's catalyst, a poisoned palladium catalyst, is renowned for its ability to selectively reduce alkynes to cis-alkenes without further reduction to the corresponding alkane. This protocol outlines the preparation of Lindlar's catalyst, the hydrogenation procedure, and methods for purification and analysis of the final product. The high selectivity of this method makes it a valuable tool in organic synthesis, particularly in the construction of complex molecules where precise stereochemistry is crucial.
Introduction
The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and materials science industries. The geometric configuration of a double bond can profoundly influence the biological activity and physical properties of a molecule. The partial hydrogenation of alkynes to cis-alkenes is a classic transformation, and Lindlar's catalyst remains the reagent of choice for this purpose.
Lindlar's catalyst consists of palladium supported on calcium carbonate and poisoned with a lead salt (e.g., lead acetate) and often an amine (e.g., quinoline).[1] The "poisoning" of the palladium catalyst deactivates it sufficiently to prevent the over-reduction of the initially formed cis-alkene to the alkane, thus allowing for the isolation of the desired alkene product with high stereoselectivity.[1] The reaction proceeds via the syn-addition of hydrogen to the alkyne, which is adsorbed onto the catalyst surface, resulting in the exclusive formation of the cis-isomer.
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a symmetrically substituted cis-alkene, using a commercially available or laboratory-prepared Lindlar's catalyst.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound using Lindlar's catalyst. The data is based on typical results reported in the literature for similar alkyne hydrogenations.
| Parameter | Value | Reference |
| Substrate | 2,5-Dimethyl-3-hexyne | N/A |
| Product | This compound | N/A |
| Catalyst | 5% Pd/CaCO₃ poisoned with lead acetate | [1] |
| Typical Yield | >95% | [2] |
| Selectivity for cis-alkene | >98% | [2] |
| Byproducts | <2% (trans-alkene, alkane) | [2] |
Experimental Protocols
Protocol 1: Preparation of Lindlar's Catalyst (5% Pd/CaCO₃ poisoned with Lead Acetate)
This protocol describes the preparation of Lindlar's catalyst from palladium(II) chloride.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Calcium carbonate (CaCO₃, precipitated)
-
Lead acetate trihydrate (Pb(CH₃COO)₂·3H₂O)
-
Deionized water
-
Hydrogen gas (H₂)
Procedure:
-
Slurry Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a slurry of calcium carbonate (10.0 g) in deionized water (100 mL).
-
Palladium Deposition: In a separate beaker, dissolve palladium(II) chloride (0.89 g, to yield 5 wt% Pd) in a minimal amount of warm deionized water. Add this palladium solution to the stirred calcium carbonate slurry.
-
Reduction: Heat the mixture to 80 °C with continuous stirring for 1 hour. After cooling to room temperature, introduce hydrogen gas into the flask (e.g., via a balloon or a controlled gas inlet) and stir vigorously until the dark color of the palladium chloride disappears and the supernatant becomes clear.
-
Poisoning: Prepare a solution of lead acetate trihydrate (0.5 g) in deionized water (20 mL). Add this solution to the palladium on calcium carbonate slurry.
-
Final Preparation: Stir the mixture at room temperature for 1 hour.
-
Isolation and Drying: Filter the catalyst using a Büchner funnel, wash thoroughly with deionized water, and then with ethanol. Dry the catalyst in a vacuum oven at 60 °C overnight. The resulting grey powder is the Lindlar's catalyst. Caution: The dry catalyst can be pyrophoric. Handle with care under an inert atmosphere if possible.
Protocol 2: Synthesis of this compound
This protocol details the hydrogenation of 2,5-dimethyl-3-hexyne to this compound.
Materials:
-
2,5-Dimethyl-3-hexyne
-
Lindlar's catalyst (5% Pd/CaCO₃, poisoned)
-
Methanol (or another suitable solvent like hexane or ethanol)
-
Quinoline (optional, as a further poison to enhance selectivity)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a gas inlet, add 2,5-dimethyl-3-hexyne (e.g., 5.0 g, 45.4 mmol) and methanol (100 mL).
-
Catalyst Addition: Under a stream of inert gas, add Lindlar's catalyst (e.g., 250 mg, 5 wt% of the alkyne). If desired, a small amount of quinoline (e.g., 50 mg) can be added to further enhance selectivity.
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a pressure-regulated source). Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the uptake of hydrogen (if using a gas burette) or by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of aliquots. The reaction is typically complete when the theoretical amount of hydrogen has been consumed.
-
Work-up: Once the reaction is complete, purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Solvent Removal: Remove the solvent from the filtrate by rotary evaporation under reduced pressure.
-
Purification: The crude product can be purified by distillation to yield pure this compound. The purity of the product should be assessed by GC and/or NMR spectroscopy.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of Lindlar catalyst hydrogenation.
References
Application Notes and Protocols for the Stereoselective Synthesis of cis-Alkenes Using Poisoned Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of cis-alkenes is a fundamental transformation in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, natural products, and fine chemicals. While the complete hydrogenation of alkynes to alkanes is readily achieved, the partial reduction to form cis-alkenes requires specialized catalytic systems. Poisoned catalysts, most notably Lindlar's catalyst and the P-2 nickel catalyst, have been instrumental in achieving this selectivity. By selectively deactivating the catalyst's surface, these systems prevent over-reduction to the corresponding alkane and favor the syn-addition of hydrogen, leading to the desired cis-alkene isomer. This document provides detailed application notes, experimental protocols, and performance data for the use of these and other modern poisoned catalysts in the stereoselective synthesis of cis-alkenes.
Key Poisoned Catalyst Systems
The stereoselective semi-hydrogenation of alkynes to cis-alkenes is predominantly achieved through the use of heterogeneous catalysts that have been "poisoned" to reduce their reactivity. This poisoning prevents the further reduction of the initially formed alkene to an alkane. The most common and historically significant poisoned catalysts are Lindlar's catalyst (palladium-based) and the P-2 nickel catalyst.
Lindlar's Catalyst
Lindlar's catalyst consists of palladium deposited on a support of calcium carbonate (CaCO₃) or barium sulfate (BaSO₄), which is then deactivated, or "poisoned," with lead acetate and quinoline.[1][2][3][4] The lead salt serves to poison the most active palladium sites, thereby reducing the catalyst's activity towards alkene hydrogenation.[4] Quinoline acts as a further deactivator, enhancing the selectivity for the cis-alkene product.[2] The hydrogenation reaction with Lindlar's catalyst occurs via a syn-addition of two hydrogen atoms to the same face of the alkyne triple bond, resulting in the exclusive formation of the cis-alkene.[3]
P-2 Nickel Catalyst
The P-2 nickel catalyst is a nickel boride (Ni₂B) catalyst prepared by the reduction of a nickel(II) salt, typically nickel acetate, with sodium borohydride in an ethanolic solution.[5][6] This catalyst is also highly selective for the semi-hydrogenation of alkynes to cis-alkenes. The addition of ethylenediamine can further enhance its stereospecificity, leading to very high cis:trans ratios.
Reaction Mechanism and Experimental Workflow
The general mechanism for the stereoselective synthesis of cis-alkenes using poisoned catalysts involves the chemisorption of both the alkyne and molecular hydrogen onto the catalyst surface. The poisoning of the catalyst surface ensures that the alkyne is more strongly adsorbed than the resulting alkene, facilitating the desorption of the alkene before it can be further reduced. The syn-addition of hydrogen atoms to the alkyne π-system leads to the formation of the cis-alkene.
Caption: General mechanism of alkyne semi-hydrogenation on a poisoned catalyst surface.
Caption: A typical experimental workflow for the synthesis of cis-alkenes via catalytic hydrogenation.
Experimental Protocols
Preparation of Lindlar's Catalyst (5% Pd/CaCO₃ poisoned with Pb)
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Calcium carbonate (CaCO₃), precipitated
-
Lead(II) acetate (Pb(OAc)₂)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
Procedure: [7]
-
In a round-bottom flask, dissolve 4.2 g of anhydrous palladium chloride in 45 mL of distilled water containing 4 mL of concentrated hydrochloric acid.
-
To a separate flask, add 50 g of pure, precipitated calcium carbonate to 400 mL of distilled water and stir vigorously to create a suspension.
-
Add the palladium chloride solution to the calcium carbonate suspension with continuous stirring.
-
Heat the mixture to 80 °C and stir for 10 minutes.
-
Introduce hydrogen gas into the hot suspension with vigorous shaking until no further hydrogen uptake is observed.
-
Filter the impregnated calcium carbonate and wash thoroughly with distilled water.
-
Suspend the catalyst in 500 mL of distilled water and add a solution of 5 g of lead acetate dissolved in 100 mL of distilled water.
-
Stir the mixture for 10 minutes at 20 °C, and then for 40 minutes in a boiling water bath.
-
Filter the final catalyst, wash it extensively with distilled water, and dry it in a vacuum oven at 40-45 °C.
Preparation of P-2 Nickel Catalyst (Nickel Boride)
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
Procedure: [5]
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate tetrahydrate in absolute ethanol.
-
In a separate flask, prepare a solution of sodium borohydride in absolute ethanol.
-
While stirring the nickel acetate solution vigorously, add the sodium borohydride solution dropwise. A black, finely divided precipitate of the P-2 nickel catalyst will form immediately.
-
The catalyst is typically generated in situ and used directly for the hydrogenation reaction.
General Procedure for Alkyne Semi-Hydrogenation
Materials:
-
Alkyne substrate
-
Poisoned catalyst (e.g., Lindlar's catalyst or P-2 Ni)
-
Solvent (e.g., ethanol, methanol, ethyl acetate, hexane)
-
Hydrogen gas (H₂)
Procedure:
-
To a reaction flask, add the alkyne substrate and the chosen solvent.
-
Add the poisoned catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the alkyne. For Lindlar's catalyst, quinoline (1-2 equivalents relative to palladium) can be added to further enhance selectivity.
-
Purge the reaction flask with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon or a pressurized system at 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion of the reaction (disappearance of the starting alkyne), filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude cis-alkene.
-
If necessary, purify the product by column chromatography on silica gel.
Quantitative Data
The following tables summarize the performance of Lindlar's and P-2 nickel catalysts in the semi-hydrogenation of various alkynes.
Table 1: Performance of Lindlar's Catalyst in Alkyne Semi-Hydrogenation
| Alkyne Substrate | Product | Yield (%) | cis:trans Ratio | Reference |
| Phenylacetylene | Styrene | >95 | N/A | [4] |
| 2-Nonyne | cis-2-Nonene | High | >95:5 | [8] |
| 1-Phenylpropyne | cis-1-Phenylpropene | High | High | [2] |
| Acetylenedicarboxylic acid | Maleic acid | High | Exclusive cis | [3] |
Table 2: Performance of P-2 Nickel Catalyst in Alkyne Semi-Hydrogenation
| Alkyne Substrate | Product | Yield (%) | cis:trans Ratio | Reference |
| Hex-3-yne | cis-Hex-3-ene | 96 | 29:1 | |
| Hex-3-yne (with ethylenediamine) | cis-Hex-3-ene | 95.1 | 100:1 | |
| 1-Phenylpropyne (with ethylenediamine) | cis-1-Phenylpropene | High | 200:1 |
Modern Alternatives to Traditional Poisoned Catalysts
While Lindlar's and P-2 nickel catalysts are workhorses in organic synthesis, research continues to explore more sustainable, efficient, and selective alternatives. Recent advancements have focused on catalysts based on more earth-abundant and less toxic metals.
Iron-Based Catalysts
Iron complexes have emerged as promising catalysts for the selective semi-hydrogenation of alkynes.[9][10][11][12][13] Certain iron pincer complexes can catalyze the transfer hydrogenation of alkynes to exclusively Z-alkenes under mild conditions, using silanes and alcohols as the hydrogen source.[10][13]
Cobalt-Based Catalysts
Cobalt-catalyzed systems have also been developed for the stereodivergent semi-hydrogenation of alkynes.[1][3][4][7] By tuning the reaction conditions and ligands, it is possible to selectively obtain either the cis- or trans-alkene from the same alkyne starting material.[1][3][4][7]
Ligand-Modified Nickel Catalysts
The selectivity of nickel catalysts can be significantly influenced by the choice of ligands.[14][15][16][17][18][19][20] Ligand-free nickel nanoparticles generated in situ from sodium borohydride and a nickel salt can provide good cis-selectivity.[14][19] Conversely, the use of specific phosphine ligands can steer the reaction towards the formation of trans-alkenes.[17][18][20]
Conclusion
The stereoselective synthesis of cis-alkenes using poisoned catalysts remains a cornerstone of modern organic synthesis. Lindlar's catalyst and the P-2 nickel catalyst are reliable and well-established methods for achieving this transformation with high selectivity. The detailed protocols and performance data provided in these application notes serve as a valuable resource for researchers in the fields of chemistry and drug development. Furthermore, the exploration of modern iron, cobalt, and ligand-modified nickel catalysts offers exciting opportunities for the development of more sustainable and versatile synthetic methodologies. Careful selection of the catalyst and reaction conditions allows for precise control over the stereochemical outcome of alkyne hydrogenation, enabling the efficient synthesis of a wide array of valuable cis-alkene building blocks.
References
- 1. Cobalt catalyzed stereodivergent semi-hydrogenation of alkynes using H2O as the hydrogen source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cobalt-Catalyzed Stereodivergent Semihydrogenation of Alkynes: Synthesis of E- and Z-Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. [PDF] Cobalt catalyzed stereodivergent semi-hydrogenation of alkynes using H2O as the hydrogen source. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective iron-catalyzed transfer hydrogenation of terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Selective Transfer Semihydrogenation of Alkynes Catalyzed by an Iron PCP Pincer Alkyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective hydrogenation of 1-alkynes to alkenes catalyzed by an iron(II) cis-hydride {eta}{sup 2}-dihydrogen complex. A case of intramolecular reaction between {eta}{sup 2}-H{sub 2} and {sigma}-vinyl ligands (Journal Article) | OSTI.GOV [osti.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ligand-free nickel-catalyzed semihydrogenation of alkynes with sodium borohydride: a highly efficient and selective process for cis-alkenes under ambient conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Nickel‐Catalyzed Stereodivergent Synthesis of E‐ and Z‐Alkenes by Hydrogenation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. researchgate.net [researchgate.net]
- 20. A Simple Nickel Catalyst Enabling an E‐Selective Alkyne Semihydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for the epoxidation of cis-2,5-Dimethyl-3-hexene
Application Note & Protocol: Epoxidation of cis-2,5-Dimethyl-3-hexene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxidation is a fundamental organic transformation that installs a three-membered cyclic ether, known as an epoxide or oxirane, across a carbon-carbon double bond. Epoxides are highly valuable synthetic intermediates due to the ring strain that makes them susceptible to ring-opening reactions with a variety of nucleophiles, enabling the stereospecific introduction of vicinal difunctional groups.[1] This reactivity is pivotal in the synthesis of fine chemicals, pharmaceuticals, and complex natural products.
One of the most reliable and widely used methods for the epoxidation of unfunctionalized alkenes is the Prilezhaev reaction, which employs a peroxycarboxylic acid.[2] Meta-chloroperoxybenzoic acid (m-CPBA) is a common, commercially available, and effective reagent for this purpose, known for its high efficiency and operational simplicity.[3] The reaction proceeds via a concerted mechanism, resulting in a syn-addition of the oxygen atom to the double bond, which preserves the stereochemistry of the starting alkene.[4][5]
This application note provides a detailed experimental procedure for the epoxidation of this compound to yield cis-2,5-dimethyl-3,4-epoxyhexane. The protocol covers the reaction setup, work-up, purification, and characterization of the product.
Reaction Principle
The epoxidation of an alkene with m-CPBA is a stereospecific concerted reaction.[6] The pi bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. Simultaneously, a proton is transferred, and the weak O-O bond is cleaved. This results in the formation of the epoxide and the corresponding carboxylic acid byproduct, in this case, meta-chlorobenzoic acid. Because the reaction is concerted, the geometry of the starting alkene is retained in the epoxide product.[7] Therefore, the cis-alkene substrate yields the corresponding meso-epoxide.
Experimental Protocol
3.1 Materials and Equipment
-
Chemicals:
-
This compound (MW: 112.21 g/mol )[7]
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Analytical balance
-
Thin Layer Chromatography (TLC) plates and chamber
-
3.2 Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.61 g, 50.0 mmol, 1.0 equiv.). Dissolve the alkene in 50 mL of dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 12.3 g, ~55.0 mmol, 1.1 equiv.) portion-wise over 15-20 minutes. Maintain the internal temperature of the reaction below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Upon completion, cool the mixture again to 0 °C and slowly add 50 mL of saturated aqueous sodium bicarbonate solution to quench any excess peroxy acid and neutralize the meta-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 2 x 50 mL of saturated aqueous sodium bicarbonate solution and 1 x 50 mL of brine.[8]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude epoxide.
-
Purification: The resulting crude product is often of high purity. If further purification is required, simple distillation under reduced pressure can be performed. Note that some epoxides may be sensitive to decomposition on silica gel, making column chromatography challenging.[9]
Data Presentation
The following table summarizes the quantitative data for the described experimental protocol.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 5.61 g (50.0 mmol) | Limiting Reagent (1.0 equiv.) |
| m-CPBA (77%) | 12.3 g (~55.0 mmol) | Oxidizing Agent (1.1 equiv.) |
| Product | ||
| Product Name | cis-2,5-dimethyl-3,4-epoxyhexane | Also known as cis-2,3-diisopropyloxirane |
| Molecular Formula | C₈H₁₆O | |
| Molecular Weight | 128.21 g/mol | |
| Theoretical Yield | 6.41 g | Based on 100% conversion |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | 50 mL |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2 - 4 hours | Monitor by TLC/GC |
Characterization
The identity and purity of the synthesized cis-2,5-dimethyl-3,4-epoxyhexane can be confirmed using standard analytical techniques:
-
¹H NMR: The spectrum is expected to show characteristic signals for the epoxide protons and the isopropyl groups.
-
¹³C NMR: The spectrum should confirm the presence of the epoxide carbons.
-
IR Spectroscopy: Appearance of a characteristic C-O stretching band for the epoxide ring.
-
GC-MS: Provides the mass-to-charge ratio, confirming the molecular weight of the product.[10]
Safety Precautions
-
meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be explosive when shocked or heated, especially in its pure, dry form. Handle with care and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and dichloromethane are flammable and volatile.[11] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[11]
Visualized Workflow
Caption: Experimental workflow for the epoxidation of this compound.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. leah4sci.com [leah4sci.com]
- 7. This compound | 10557-44-5 | Benchchem [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. scribd.com [scribd.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chembk.com [chembk.com]
Application Notes and Protocols: Platinum-Catalyzed Synthesis of cis-2,5-dimethyl-3-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of cis-alkenes is a fundamental transformation in organic chemistry, with applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. While palladium-based catalysts, such as Lindlar's catalyst, are commonly employed for the partial hydrogenation of alkynes to cis-alkenes, platinum catalysts offer a viable alternative. This document provides detailed application notes and protocols for the synthesis of cis-2,5-dimethyl-3-hexene from 2,5-dimethyl-3-hexyne using a platinum catalyst. The key to achieving high cis-selectivity is the modification of the platinum catalyst to prevent over-hydrogenation to the corresponding alkane and to favor syn-addition of hydrogen across the triple bond.
Principle of Operation
The catalytic hydrogenation of an alkyne to a cis-alkene on a heterogeneous platinum catalyst involves the following key steps:
-
Adsorption: Both hydrogen gas and the alkyne (2,5-dimethyl-3-hexyne) adsorb onto the surface of the platinum catalyst.
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the platinum surface, forming reactive metal-hydride species.
-
Syn-Addition: The alkyne, adsorbed on the catalyst surface, undergoes a stepwise or concerted addition of two hydrogen atoms from the same side of the triple bond. This syn-addition is crucial for the formation of the cis-alkene.
-
Desorption: The resulting cis-alkene (this compound) has a lower affinity for the catalyst surface than the starting alkyne and desorbs, allowing the catalytic cycle to continue.
To achieve high selectivity for the cis-alkene and prevent further reduction to the alkane, the activity of the platinum catalyst is often attenuated. This can be achieved by:
-
Poisoning: Introducing a "poison" such as lead acetate or quinoline, which selectively deactivates the most active catalytic sites responsible for alkene hydrogenation.
-
Bimetallic Catalyst Formation: Alloying platinum with another metal, such as tin, can modify the electronic properties and geometry of the active sites, favoring cis-alkene formation.[1][2]
Experimental Protocols
This section provides a general experimental protocol for the platinum-catalyzed synthesis of this compound. It is important to note that optimization of reaction conditions may be necessary to achieve the desired yield and selectivity.
Materials
-
2,5-dimethyl-3-hexyne (starting material)
-
Platinum-based catalyst (e.g., 5% Pt on carbon, Adams' catalyst (PtO₂), or a modified Pt catalyst)
-
Catalyst modifier/"poison" (e.g., quinoline or lead(II) acetate) - optional, but recommended for high cis-selectivity
-
Solvent (e.g., methanol, ethanol, ethyl acetate, or hexane)
-
Hydrogen gas (high purity)
-
Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper, or a syringe filter)
General Procedure for Hydrogenation
-
Catalyst Preparation (if using a modified catalyst):
-
For a "poisoned" catalyst, the platinum catalyst can be pre-treated with a solution of the poison (e.g., quinoline in the chosen solvent) before the addition of the alkyne. The amount of poison typically ranges from 5-10% by weight relative to the catalyst.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the platinum catalyst (typically 1-5 mol% relative to the alkyne).
-
Add the solvent (e.g., 10 mL per 1 mmol of alkyne).
-
If using a poison, add the appropriate amount at this stage and stir the mixture for 10-15 minutes.
-
Add the 2,5-dimethyl-3-hexyne to the flask.
-
-
Hydrogenation:
-
Securely attach the flask to the hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm). For a balloon setup, a balloon filled with hydrogen is attached to the flask.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
-
Work-up:
-
Once the reaction is complete (as determined by monitoring), carefully vent the hydrogen from the system and purge with an inert gas.
-
Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with a small amount of the solvent to ensure complete recovery of the product.
-
The solvent can be removed from the filtrate by rotary evaporation to yield the crude product.
-
-
Purification:
-
If necessary, the crude product can be purified by distillation or column chromatography to obtain pure this compound.
-
Data Presentation
| Starting Alkyne | Catalyst System | Solvent | Temperature (°C) | H₂ Pressure (atm) | Time (h) | Conversion (%) | cis-Alkene Selectivity (%) | Reference |
| Diphenylacetylene | Pt-Sn intermetallic nanoparticles | Toluene | 80 | 1 | 24 | 99 | 91 | [1][2] |
| 1-Phenyl-1-butyne | Pt-Sn intermetallic nanoparticles | Toluene | 80 | 1 | 24 | 98 | 86 | [1][2] |
| Dimethyl acetylenedicarboxylate | Pt-Sn intermetallic nanoparticles | Toluene | 110 | 1 | 24 | 79.8 | >99 | [1][2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound using a platinum catalyst.
References
Troubleshooting & Optimization
Preventing over-reduction in alkyne hydrogenation to cis-alkene
Technical Support Center: Alkyne Hydrogenation to Cis-Alkenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent over-reduction during the selective hydrogenation of alkynes to cis-alkenes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My alkyne hydrogenation is producing a significant amount of the fully saturated alkane. How can I improve the selectivity for the cis-alkene?
A1: Over-reduction to the alkane is a common issue. Several factors can be optimized to enhance selectivity for the cis-alkene.
Troubleshooting Guide:
-
Catalyst Choice: The choice of catalyst is paramount for achieving high selectivity. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic choice for this transformation. Other effective catalysts include palladium on barium sulfate (Rosenmund catalyst) and nickel-based catalysts like the P-2 nickel catalyst. The "poison" in Lindlar's catalyst, typically lead acetate or quinoline, deactivates the most active sites on the palladium surface, which are responsible for alkane formation.
-
Solvent System: The solvent can influence catalyst activity and selectivity. Non-polar solvents like hexane or ethyl acetate are often good starting points. Protic solvents such as ethanol can sometimes promote over-reduction.
-
Reaction Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can significantly reduce the rate of the second hydrogenation step (alkene to alkane) relative to the first (alkyne to alkene). Start with room temperature and atmospheric pressure of hydrogen gas.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Stop the reaction as soon as the starting alkyne is consumed to prevent the subsequent reduction of the desired alkene.
Quantitative Data Summary:
| Catalyst | Support | Poison | Typical Selectivity (cis-alkene) | Reference |
| Lindlar's Catalyst | CaCO₃ | Lead Acetate, Quinoline | >95% | |
| Pd/BaSO₄ | BaSO₄ | Quinoline | High | |
| P-2 Nickel | - | - | High |
Q2: I'm using Lindlar's catalyst, but I am still observing over-reduction. What could be going wrong?
A2: Even with the right catalyst, suboptimal conditions or catalyst degradation can lead to poor selectivity.
Troubleshooting Guide:
-
Catalyst Quality and Age: Ensure the Lindlar's catalyst is of high quality and has been stored properly. Over time, the catalyst can lose its selectivity. It is advisable to use a fresh batch or test a new supplier.
-
Catalyst Loading: Using an excessive amount of catalyst can lead to over-reduction. A typical starting point is 5-10 mol% of palladium relative to the alkyne substrate.
-
Hydrogen Atmosphere: Ensure the reaction is conducted under a pure hydrogen atmosphere. The presence of oxygen can affect the catalyst's performance. It is good practice to purge the reaction vessel with an inert gas (like nitrogen or argon) before introducing hydrogen.
-
Stirring and Mass Transfer: Inadequate stirring can lead to localized high concentrations of hydrogen at the catalyst surface, promoting over-reduction. Ensure vigorous and efficient stirring throughout the reaction.
Experimental Protocol: General Procedure for Alkyne Hydrogenation using Lindlar's Catalyst
-
To a solution of the alkyne (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethyl acetate), add Lindlar's catalyst (5 mol% Pd).
-
Seal the reaction vessel and purge with nitrogen or argon gas for 5-10 minutes.
-
Introduce a hydrogen atmosphere (e.g., from a balloon or at 1 atm pressure).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC at regular intervals (e.g., every 30 minutes).
-
Upon complete consumption of the starting alkyne, stop the reaction by filtering off the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Q3: My reaction is very slow or stalls completely. How can I improve the reaction rate without causing over-reduction?
A3: A sluggish reaction can be due to several factors, including catalyst deactivation or insufficient hydrogen availability.
Troubleshooting Guide:
-
Catalyst Activity: If using an older catalyst, it may have lost activity. Try a fresh batch.
-
Substrate Purity: Impurities in the starting alkyne, particularly sulfur-containing compounds, can poison the catalyst. Ensure the substrate is sufficiently pure.
-
Hydrogen Delivery: Check the hydrogen source and ensure a consistent supply to the reaction mixture. For reactions on a larger scale, a more robust hydrogen delivery system may be needed than a simple balloon.
-
Solvent Choice: While non-polar solvents are generally preferred for selectivity, sometimes a more polar solvent is required to dissolve the substrate adequately. A solvent screen may be necessary.
Logical Relationship: Troubleshooting Flowchart
Caption: Troubleshooting decision tree for alkyne hydrogenation.
Signaling Pathway Analogy: Catalyst Surface Reactions
The process of selective hydrogenation on a poisoned catalyst surface can be visualized as a controlled signaling pathway, where the desired reaction is promoted while the undesired one is inhibited.
Caption: Reaction pathways on active vs. poisoned catalyst sites.
Technical Support Center: Synthesis of cis-2,5-Dimethyl-3-hexene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to improve the yield and purity of cis-2,5-dimethyl-3-hexene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most effective and widely used methods are:
-
Partial Hydrogenation of an Alkyne: This is a highly stereoselective method involving the hydrogenation of 2,5-dimethyl-3-hexyne using a "poisoned" catalyst, most commonly Lindlar's catalyst.[1][2] This method selectively reduces the alkyne's triple bond to a cis-double bond via syn-addition of hydrogen, preventing over-reduction to an alkane.[1][3]
-
The Wittig Reaction: This reaction involves an aldehyde (isobutyraldehyde) and a phosphonium ylide (such as isopropyltriphenylphosphonium bromide).[4][5] For cis-alkene synthesis, non-stabilized ylides are typically used as they kinetically favor the formation of the Z-isomer.[5][6]
Q2: Why is stereoselectivity important in this synthesis?
A2: The geometric isomers, this compound and its trans counterpart, possess distinct physical properties and chemical reactivity due to the different spatial arrangements of the isopropyl groups around the double bond.[1][7] In drug development and fine chemical synthesis, often only one specific isomer is biologically active or desired for subsequent reaction steps.[8] Therefore, controlling the reaction to produce the cis isomer selectively is crucial for efficiency and purity.
Q3: What is Lindlar's catalyst and why is it effective for this synthesis?
A3: Lindlar's catalyst is a heterogeneous catalyst consisting of palladium supported on calcium carbonate (CaCO₃) and deactivated or "poisoned" with substances like lead acetate and quinoline.[2][9] The poisons strategically deactivate the most active palladium sites, which slows down the rate of hydrogenation.[2] This deactivation prevents the reduction of the initially formed cis-alkene to the corresponding alkane (2,5-dimethylhexane), thus allowing for the selective isolation of the desired product.[3][9]
Q4: What is the main byproduct of the Wittig reaction and how does it affect purification?
A4: The main byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃P=O).[10] The formation of this highly stable compound is the thermodynamic driving force for the reaction.[11] However, its removal can be challenging as it is often a crystalline solid with polarity similar to the desired alkene, making separation by standard column chromatography or extraction difficult.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Alkene
| Potential Cause | Recommended Action & Explanation |
| (Wittig) Incomplete Ylide Formation | The phosphonium salt must be treated with a sufficiently strong base (e.g., n-butyllithium, sodium hydride) to abstract a proton and form the reactive ylide.[4] Ensure the base is not expired and that the reaction is conducted under strictly anhydrous and inert conditions (e.g., dry THF solvent under nitrogen or argon). |
| (Wittig) Aldehyde Degradation | Aldehydes can be susceptible to oxidation or polymerization.[4][12] Use freshly distilled aldehyde for the best results. |
| (Hydrogenation) Inactive Catalyst | Lindlar's catalyst can lose activity over time or if improperly stored. Use a fresh batch of catalyst or regenerate it if possible. Ensure the reaction is adequately stirred to maintain catalyst suspension. |
| (Grignard) Impure Magnesium or Wet Conditions* | When preparing a Grignard reagent (a precursor for some routes), the magnesium turnings must be activated and all glassware and solvents must be scrupulously dry. Grignard reagents react readily with water, which will quench the reagent and prevent it from reacting as intended.[13] |
Issue 2: Poor cis:trans (Z:E) Selectivity
| Potential Cause | Recommended Action & Explanation |
| (Wittig) Incorrect Ylide or Conditions | For high cis (Z) selectivity, a non-stabilized ylide (e.g., one derived from an alkyl halide) is crucial. The reaction should be run in an aprotic, non-polar solvent under salt-free conditions. The presence of lithium salts can sometimes decrease Z-selectivity by stabilizing the betaine intermediate, allowing for equilibration that can lead to the more thermodynamically stable E-alkene.[5][6] |
| (Hydrogenation) Over-active Catalyst | If the catalyst is not sufficiently "poisoned," it may facilitate isomerization of the cis-alkene product to the more stable trans isomer. Ensure the Lindlar's catalyst is properly prepared or sourced from a reliable supplier. |
| (Hydrogenation) Prolonged Reaction Time | Even with a poisoned catalyst, leaving the reaction to run for an extended period after the alkyne has been consumed can lead to slow isomerization or over-reduction. Monitor the reaction progress closely using techniques like TLC or GC-MS. |
Issue 3: Product is Contaminated with Side Products
| Potential Cause | Recommended Action & Explanation |
| (Wittig) Triphenylphosphine Oxide Present | This byproduct is notoriously difficult to remove.[10] Purification strategies include: 1) Careful column chromatography with a non-polar eluent system. 2) Precipitation of the oxide by converting the crude product to a pentane or hexane solution, cooling it, and filtering. 3) In some cases, converting the phosphine oxide to a water-soluble salt. |
| (Hydrogenation) Alkane Formation | The presence of 2,5-dimethylhexane indicates over-reduction. Reduce the reaction time, lower the hydrogen pressure, or use a more thoroughly poisoned catalyst.[1] |
Note: While not a primary synthesis route for this specific molecule, Grignard reagents can be used to synthesize the alkyne precursor needed for the hydrogenation method.
Visual Guides and Workflows
Synthesis Pathways Overview
The following diagram illustrates the two primary synthetic routes to obtain this compound.
Caption: Comparison of the Alkyne Hydrogenation and Wittig Olefination routes.
Troubleshooting Flowchart for Low Yield
This flowchart provides a logical sequence for diagnosing low-yield issues.
Caption: A decision tree for troubleshooting low product yield.
Experimental Protocols
Protocol 1: Synthesis via Partial Hydrogenation of 2,5-Dimethyl-3-hexyne
This protocol is adapted from standard procedures for Lindlar hydrogenation.[3][9]
Materials:
-
2,5-Dimethyl-3-hexyne (1.10 g, 10 mmol)
-
Lindlar's catalyst (Pd 5% on CaCO₃, poisoned with lead) (100 mg)
-
Quinoline (2 drops)
-
Hexane or Methanol (50 mL)
-
Hydrogen (H₂) gas balloon or regulated supply
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethyl-3-hexyne and the solvent (hexane or methanol).
-
Add Lindlar's catalyst and quinoline to the flask. Quinoline serves to further moderate catalyst activity.
-
Seal the flask with a septum and purge the system with nitrogen, followed by hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by measuring hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Once the starting alkyne is consumed, cease the hydrogen supply and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite or silica gel to remove the catalyst, washing the pad with a small amount of fresh solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Analyze the crude product by ¹H NMR and GC-MS to determine the cis:trans ratio and purity. Further purification can be achieved by fractional distillation if necessary.
Protocol 2: Synthesis via Wittig Reaction
This protocol is a general representation of a Wittig reaction using a non-stabilized ylide.[4][5]
Materials:
-
Isopropyltriphenylphosphonium bromide (4.25 g, 11 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
n-Butyllithium (n-BuLi) (4.4 mL of a 2.5 M solution in hexanes, 11 mmol)
-
Isobutyraldehyde (0.72 g, 10 mmol)
-
Anhydrous Hexane
Procedure:
-
Ylide Preparation:
-
Add isopropyltriphenylphosphonium bromide to a flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon).
-
Add anhydrous THF (30 mL) via syringe and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back down to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of isobutyraldehyde in anhydrous THF (20 mL) to the ylide mixture.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with hexane (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.
-
To remove the triphenylphosphine oxide, triturate the crude solid/oil with cold hexane, causing the oxide to precipitate. Filter to separate the hexane solution (containing the product) from the solid byproduct. Repeat if necessary.
-
Remove the hexane under reduced pressure to yield the final product. Analyze for purity and isomer ratio via NMR and GC-MS.
-
References
- 1. This compound | 10557-44-5 | Benchchem [benchchem.com]
- 2. A density functional theory study of the ‘mythic’ Lindlar hydrogenation catalyst - ICIQ [iciq.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Making the grade: selective synthesis of alkene isomers [researchfeatures.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of cis-2,5-Dimethyl-3-hexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-2,5-Dimethyl-3-hexene.
Frequently Asked Questions (FAQs)
Q1: What is the most common and stereoselective method for synthesizing this compound?
A1: The most widely employed and stereoselective method for the synthesis of this compound is the partial hydrogenation of the corresponding alkyne, 2,5-dimethyl-3-hexyne, using a poisoned catalyst. The most common catalyst for this transformation is Lindlar's catalyst.[1][2] This heterogeneous catalyst typically consists of palladium deposited on calcium carbonate or barium sulfate, which is then "poisoned" with a substance like lead acetate or quinoline.[1][2] The poison deactivates the most active sites on the palladium surface, which prevents the over-reduction of the initially formed cis-alkene to the corresponding alkane (2,5-dimethylhexane).[1][2] The hydrogenation occurs with syn-addition of hydrogen across the triple bond, leading to the formation of the cis-isomer.[1]
Q2: What are the primary side reactions observed during the synthesis of this compound via partial hydrogenation?
A2: The two main side reactions of concern are:
-
Over-reduction: The desired this compound can be further hydrogenated to the fully saturated alkane, 2,5-dimethylhexane. This occurs if the catalyst is too active or if the reaction is allowed to proceed for too long.
-
trans-Isomer Formation: Isomerization of the cis-alkene to the more thermodynamically stable trans-2,5-Dimethyl-3-hexene can also occur. The extent of this isomerization can depend on the catalyst, solvent, and reaction conditions.
Q3: Can the Wittig reaction be used to synthesize this compound?
A3: While the Wittig reaction is a powerful tool for alkene synthesis, achieving high cis-selectivity for a tetrasubstituted alkene like 2,5-Dimethyl-3-hexene is generally challenging. The stereochemical outcome of the Wittig reaction is highly dependent on the structure of the ylide and the carbonyl compound, as well as the reaction conditions. For the synthesis of sterically hindered, tetrasubstituted alkenes, a mixture of cis and trans isomers is often obtained. Therefore, the partial hydrogenation of an alkyne is typically the preferred method for obtaining the pure cis-isomer.
Q4: Is the McMurry reaction a viable alternative for this synthesis?
A4: The McMurry reaction, which involves the reductive coupling of two ketone or aldehyde molecules, can be used to synthesize highly substituted and sterically hindered alkenes. However, this reaction is generally not stereoselective and typically yields a mixture of cis and trans isomers. Additionally, a common side product is the corresponding pinacol. Consequently, the McMurry reaction is not the ideal choice for the stereoselective synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the partial hydrogenation of 2,5-dimethyl-3-hexyne.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound with significant alkane formation. | 1. Catalyst is too active (insufficiently poisoned).2. Reaction time is too long.3. Hydrogen pressure is too high. | 1. Catalyst Poisoning: Ensure the Lindlar's catalyst is properly prepared and poisoned. If preparing in-house, consider increasing the amount of poison (e.g., quinoline or lead acetate). Commercial catalysts can also vary in activity.2. Reaction Monitoring: Monitor the reaction progress closely using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to stop the reaction once the starting alkyne is consumed.3. Control Hydrogen Pressure: Use a balloon filled with hydrogen or a carefully regulated hydrogen supply to maintain a low, constant pressure. |
| High percentage of trans-2,5-Dimethyl-3-hexene in the product mixture. | 1. Isomerization promoted by the catalyst.2. Prolonged reaction time or elevated temperature. | 1. Catalyst Choice: Some catalyst supports or poisons may favor isomerization less than others. Experiment with different preparations of Lindlar's catalyst or alternative poisoned catalysts.2. Optimize Conditions: Run the reaction at the lowest effective temperature and for the minimum time required to consume the starting material. |
| Incomplete reaction, with starting alkyne remaining. | 1. Catalyst is deactivated or poisoned by impurities.2. Insufficient hydrogen supply.3. Low reaction temperature. | 1. Purify Reagents: Ensure the solvent and starting alkyne are free from impurities that could poison the catalyst (e.g., sulfur compounds).2. Check Hydrogen Source: Ensure a continuous and adequate supply of hydrogen.3. Adjust Temperature: Gradually increase the reaction temperature, while monitoring for the onset of side reactions. |
| Difficulty in purifying the cis-isomer from the trans-isomer and alkane. | The boiling points of the isomers and the alkane are very close, making distillation challenging. | 1. Fractional Distillation: Use a high-efficiency fractional distillation column. However, complete separation may be difficult.2. Chromatography: Preparative Gas Chromatography (Prep-GC) can be effective for separating small quantities of the isomers. For larger scales, column chromatography on silica gel impregnated with silver nitrate (AgNO₃) can be used, as the silver ions interact differently with the cis and trans double bonds. |
Data Presentation
The following table summarizes typical product distributions for the partial hydrogenation of a related alkyne, 3-hexyne, over a commercial Lindlar catalyst. This data provides a reference for the expected selectivity in the synthesis of this compound.
| Catalyst | Conversion of Alkyne (%) | Selectivity to cis-Alkene (%) | Selectivity to trans-Alkene (%) | Selectivity to Alkane (%) |
| Lindlar (Commercial) | 100 | >93 | <7 | <1 |
Data adapted from a study on the partial hydrogenation of 3-hexyne, which serves as a model for the synthesis of this compound.
Experimental Protocols
Key Experiment: Partial Hydrogenation of 2,5-Dimethyl-3-hexyne
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on laboratory conditions and available reagents.
Materials:
-
2,5-Dimethyl-3-hexyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (as an additional catalyst poison, optional)
-
Solvent (e.g., methanol, ethanol, or hexane)
-
Hydrogen gas
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethyl-3-hexyne in the chosen solvent.
-
Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).
-
(Optional) Add a small amount of quinoline to further moderate the catalyst's activity.
-
Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas into the flask, typically via a balloon or a regulated supply.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by GC or TLC. The reaction is complete when the starting alkyne is no longer detectable.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with fresh solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or chromatography as needed.
Mandatory Visualization
Caption: Troubleshooting workflow for synthesis side reactions.
Caption: Experimental workflow for cis-alkene synthesis.
References
Technical Support Center: Catalyst Poisoning in Lindlar Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during Lindlar hydrogenation.
Troubleshooting Guide
This guide addresses common problems encountered during Lindlar hydrogenation, their probable causes related to catalyst poisoning, and recommended solutions.
Issue 1: Low or No Catalytic Activity (Incomplete Reaction)
Question: My Lindlar hydrogenation is sluggish or has stalled, leaving a significant amount of starting alkyne unreacted. What could be the cause and how can I fix it?
Answer:
Low or no catalytic activity is a classic sign of catalyst poisoning. The active palladium sites on your Lindlar catalyst are likely blocked by contaminants.
Possible Causes & Solutions:
| Probable Cause | Recommended Solution |
| Sulfur Contamination: Sulfur compounds are potent poisons for palladium catalysts. Sources can include starting materials, solvents, or contaminated glassware. | Purification: Purify starting materials and solvents to remove sulfur-containing impurities. Techniques like distillation or passing through a column of activated alumina can be effective. |
| Amine or Nitrogen Heterocycle Contamination: Basic nitrogen compounds can strongly adsorb to the acidic sites on the catalyst support or the metal surface, inhibiting activity. | Reagent Purity Check: Ensure the purity of your starting materials and solvents. If amines are part of your substrate, they may be acting as poisons. Consider protecting the amine group if possible. |
| Halide Contamination: Halides can irreversibly poison the catalyst. | Use Halide-Free Reagents: Ensure all reagents and solvents are free from halide contamination. |
| Improper Catalyst Storage: Lindlar catalyst is sensitive to air and moisture.[1] | Proper Storage: Store the catalyst in a cool, dry place, preferably in an inert atmosphere (e.g., in a desiccator or glovebox).[1] |
| Insufficient Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction, especially if low-level poisons are present. | Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading may overcome the effect of minor impurities. |
Issue 2: Poor Selectivity (Over-reduction to Alkane)
Question: My reaction is producing a significant amount of the fully saturated alkane instead of the desired cis-alkene. Why is my Lindlar catalyst over-reducing the alkyne?
Answer:
The formation of alkanes indicates that the selectivity of your Lindlar catalyst has been compromised. This is often due to a change in the catalyst's surface properties. The "poison" in a Lindlar catalyst is intentional to prevent this very issue.[1]
Possible Causes & Solutions:
| Probable Cause | Recommended Solution |
| Loss of Lead Poison: The lead acetate that "poisons" the catalyst to prevent over-reduction may have leached from the support. | Use Fresh Catalyst: The most reliable solution is to use a fresh batch of Lindlar catalyst. |
| Absence of Quinoline (if required): Quinoline is often added to enhance selectivity by preventing the further hydrogenation of the alkene.[2] | Add Quinoline: If not already present, adding a small amount of quinoline to the reaction mixture can improve selectivity.[2] |
| Reaction Temperature Too High: Higher temperatures can increase the rate of alkene hydrogenation. | Optimize Temperature: Perform the reaction at room temperature or below if possible. |
| Excessive Hydrogen Pressure: High hydrogen pressure can favor over-reduction. | Control Hydrogen Pressure: Use a balloon of hydrogen or a system that allows for atmospheric pressure hydrogenation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common poisons for Lindlar catalysts?
A1: Common poisons for palladium-based catalysts like the Lindlar catalyst include:
-
Sulfur compounds: Thiols, thioethers, and thiophenes are particularly detrimental.[3]
-
Nitrogen compounds: Amines, pyridines, and other nitrogen-containing heterocycles can act as poisons.[4]
-
Halides: Chloride, bromide, and iodide ions can irreversibly poison the catalyst.
-
Carbon monoxide: CO can strongly adsorb to palladium surfaces and inhibit catalysis.
-
Heavy metal ions: Traces of other metals can interfere with the catalytic cycle.
Q2: Can I regenerate a poisoned Lindlar catalyst?
A2: Regeneration can sometimes be successful, depending on the nature of the poison. For catalysts deactivated by organic residues or coking, washing with appropriate solvents may restore some activity. For more strongly bound poisons like sulfur, more aggressive chemical treatments may be necessary, but these can also alter the catalyst's selectivity. See the detailed experimental protocol below for a general regeneration procedure.
Q3: How does the intentional "poisoning" of a Lindlar catalyst work?
A3: The Lindlar catalyst is intentionally "poisoned" with lead acetate and often quinoline to reduce its activity.[1][5] Palladium itself is a very active hydrogenation catalyst and would readily reduce both alkynes and alkenes to alkanes.[1] The lead deactivates the most active sites on the palladium surface, making it less effective at hydrogenating the less reactive alkene double bond.[5] Quinoline further enhances selectivity, in part by decreasing the adsorption of the alkene product on the catalyst surface.[6]
Q4: My reaction is producing the trans-alkene instead of the cis-alkene. What is happening?
A4: Lindlar hydrogenation should exclusively produce the cis-alkene via syn-addition of hydrogen.[1] If you are observing the trans-alkene, it is highly likely that a different reaction mechanism is at play, or isomerization of the cis-alkene is occurring. This is not a typical catalyst poisoning issue but may be related to reaction conditions or the presence of other reagents that can facilitate isomerization.
Quantitative Data on Catalyst Poisoning
The effect of poisons on catalyst activity and selectivity is concentration-dependent. Below is a summary of quantitative data on the impact of common poisons on palladium-based catalysts.
| Poison | Catalyst System | Effect on Activity/Selectivity | Reference |
| Quinoline | Pd/CaCO₃ | Addition of quinoline decreased the alkene adsorption capacity by over 50%, leading to increased selectivity for the cis-alkene. | [6] |
| Lead (Pb) | Pd/CaCO₃ | Poisoning with lead decreases the number of both alkyne and alkene adsorption sites, but the relative decrease in alkene sites is more significant, which improves selectivity. | [6] |
| Sulfur Dioxide (SO₂) | Pd/Al₂O₃ | The light-off temperatures for hydrocarbon oxidation shifted 50-100°C higher after SO₂ poisoning, indicating a significant decrease in activity. | [7] |
Experimental Protocols
Protocol 1: Standard Lindlar Hydrogenation of an Alkyne
This protocol describes a general procedure for the semi-hydrogenation of an alkyne to a cis-alkene using a Lindlar catalyst.
Materials:
-
Alkyne substrate
-
Lindlar catalyst (typically 5% Pd on CaCO₃, poisoned with lead)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, or hexane)
-
Hydrogen gas (balloon or controlled supply)
-
Reaction flask with a magnetic stir bar
-
Septum and needles for inert atmosphere techniques
Procedure:
-
Add the alkyne (1 equivalent) and the solvent to the reaction flask.
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Carefully add the Lindlar catalyst to the flask (typically 5-10 mol% relative to the substrate).
-
If desired for enhanced selectivity, add quinoline (1-2 equivalents relative to the catalyst).
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC, GC, or NMR. The reaction is typically complete when hydrogen uptake ceases.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary.
Protocol 2: Regeneration of a Poisoned Lindlar Catalyst
This protocol provides a general method for attempting to regenerate a Lindlar catalyst that has been unintentionally poisoned, for example, by sulfur compounds. The success of this procedure is not guaranteed and depends on the severity and nature of the poisoning.
Materials:
-
Poisoned Lindlar catalyst
-
Degassed solvents (e.g., ethanol, acetone, deionized water)
-
Dilute acetic acid solution (e.g., 1% in deionized water)
-
Centrifuge and centrifuge tubes or filtration apparatus
-
Vacuum oven or drying apparatus
Procedure:
-
Suspend the poisoned catalyst in a suitable solvent (e.g., ethanol) in a centrifuge tube or flask.
-
Agitate the suspension (e.g., by sonication or vigorous stirring) for 15-30 minutes to dislodge loosely bound impurities.
-
Separate the catalyst by centrifugation or filtration.
-
Repeat the washing step with different solvents to remove a broader range of impurities (e.g., acetone, then water).
-
For suspected poisoning by basic compounds, wash the catalyst with a dilute, degassed acetic acid solution, followed by several washes with deionized water until the washings are neutral.
-
After the final wash, dry the catalyst thoroughly under vacuum at a low temperature (e.g., 60-80 °C) for several hours.
-
Store the regenerated catalyst under an inert atmosphere.
Protocol 3: Testing the Activity of a Regenerated Lindlar Catalyst
This protocol outlines a method to test the activity and selectivity of a regenerated Lindlar catalyst using a model substrate.
Materials:
-
Regenerated Lindlar catalyst
-
Fresh Lindlar catalyst (for comparison)
-
A simple alkyne substrate (e.g., phenylacetylene)
-
Solvent (e.g., ethanol)
-
Hydrogen source
-
Analytical equipment (GC or NMR) for product analysis
Procedure:
-
Set up two parallel hydrogenation reactions under identical conditions (see Protocol 1). One reaction will use the regenerated catalyst, and the other will use the fresh catalyst.
-
Use the same molar ratio of catalyst to substrate in both reactions.
-
Run the reactions for a set period (e.g., 1 hour) or until the reaction with the fresh catalyst is complete.
-
Take aliquots from each reaction mixture at regular intervals.
-
Quench the reaction in the aliquots by filtering out the catalyst.
-
Analyze the composition of each aliquot by GC or NMR to determine the conversion of the alkyne and the selectivity for the cis-alkene.
-
Compare the reaction rate and selectivity of the regenerated catalyst to the fresh catalyst to assess its performance.
Visualizations
Caption: Mechanism of Lindlar catalyst poisoning by a sulfur compound.
Caption: Troubleshooting workflow for common Lindlar hydrogenation issues.
Caption: Catalyst regeneration and activity testing cycle.
References
- 1. byjus.com [byjus.com]
- 2. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 3. scispace.com [scispace.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 6. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01016F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Stereoselective Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stereoselectivity of their chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low enantiomeric excess (ee). What are the common causes and how can I improve it?
A1: Low enantiomeric excess is a frequent challenge in stereoselective synthesis. The primary factors influencing enantioselectivity are temperature, solvent, and the catalyst system (ligand, metal precursor, and catalyst loading). Often, small changes to the reaction conditions can lead to significant improvements.[1][2]
Troubleshooting Steps:
-
Temperature Screening: Temperature has a significant impact on the energy difference between the diastereomeric transition states that lead to the two enantiomers. Generally, lower temperatures lead to higher enantioselectivity, although this can also decrease the reaction rate.[3][4] It is recommended to screen a range of temperatures to find the optimal balance.
-
Solvent Screening: The solvent can influence the stability of the transition states and the conformation of the catalyst-substrate complex.[5][6] A change in solvent polarity or coordinating ability can dramatically alter the stereochemical outcome.[7] Screen a variety of solvents with different properties.
-
Catalyst System Optimization:
-
Ligand Modification: The chiral ligand is the primary source of stereochemical information. If using a modular ligand, screen variations of its structure.
-
Catalyst Loading: While not always intuitive, varying the catalyst loading can sometimes impact ee.
-
Activator/Additive: For some catalytic systems, the choice and amount of an activator or additive are crucial for both activity and selectivity.
-
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A flowchart for troubleshooting low enantiomeric excess.
Data Presentation: Effect of Temperature and Solvent on Enantioselectivity
The following table illustrates typical results from an optimization study for an asymmetric transfer hydrogenation.
| Entry | Temperature (°C) | Solvent | Conversion (%) | ee (%) |
| 1 | 25 | Toluene | >99 | 85 |
| 2 | 0 | Toluene | >99 | 92 |
| 3 | -20 | Toluene | 95 | 96 |
| 4 | -40 | Toluene | 70 | 97 |
| 5 | 0 | CH₂Cl₂ | >99 | 88 |
| 6 | 0 | THF | >99 | 75 |
| 7 | 0 | Hexane | 60 | 93 |
Data is hypothetical and for illustrative purposes.
Q2: I am observing inconsistent results and poor reproducibility in my stereoselective reactions. What could be the cause?
A2: Reproducibility issues often stem from sensitivity to trace impurities, particularly water and oxygen, or variations in reagent quality. Catalytic asymmetric reactions can be particularly sensitive to these factors.[1]
Troubleshooting Steps:
-
Ensure Anhydrous and Anaerobic Conditions:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon).
-
Use freshly distilled, anhydrous, and degassed solvents. Solvents from commercial sources, even when specified as anhydrous, may require purification.
-
Handle all air- and moisture-sensitive reagents using proper Schlenk line or glovebox techniques.
-
-
Verify Reagent and Catalyst Quality:
-
Substrate Purity: Ensure the starting material is pure and free from contaminants that could act as catalyst poisons.
-
Catalyst Integrity: Chiral catalysts and ligands can decompose over time. If possible, verify the integrity of the catalyst. For solid catalysts, ensure they are handled and stored correctly.
-
Reagent Source: Use reagents from a reliable source and consider that lot-to-lot variability can occur.
-
-
Standardize Reaction Setup and Procedure:
-
Maintain a consistent rate of addition for reagents.
-
Ensure consistent and efficient stirring throughout the reaction.
-
Use a consistent method for initiating and quenching the reaction.
-
Logical Relationship: Factors Affecting Reproducibility
Caption: Key factors that can lead to poor reproducibility.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH) of a Ketone
This protocol provides a general method for the asymmetric transfer hydrogenation of a prochiral ketone using a Ru(II)-arene-tosyldiamine catalyst.[8]
Materials:
-
Ru(II) catalyst (e.g., RuCl--INVALID-LINK--)
-
Prochiral ketone (substrate)
-
Formic acid/triethylamine (HCOOH/Et₃N) azeotrope (5:2 molar ratio) or 2-propanol with a base (e.g., KOH)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the Ru(II) catalyst (e.g., 1-2 mol%).
-
Add the anhydrous, degassed solvent (to achieve a substrate concentration of ~0.1-1.0 M).
-
Add the prochiral ketone substrate (1.0 equivalent).
-
Add the hydrogen source. If using HCOOH/Et₃N, add the azeotropic mixture (1.5-2.5 equivalents). If using 2-propanol, it often serves as the solvent, and a catalytic amount of base is added.
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
This protocol outlines the general steps for determining the ee of a chiral compound.[9][10][11]
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).
-
HPLC-grade solvents for the mobile phase (typically mixtures of hexane/isopropanol or other alcohols).
-
Sample of the chiral product.
-
Racemic standard of the product (if available).
Procedure:
-
Method Development (if a method is not established):
-
Dissolve the racemic standard in the mobile phase to a concentration of ~1 mg/mL.
-
Start with a standard mobile phase composition (e.g., 90:10 Hexane:Isopropanol) and a flow rate of 1.0 mL/min.
-
Inject the racemic standard and monitor the chromatogram. The goal is to achieve baseline separation of the two enantiomer peaks.
-
Optimize the mobile phase composition (adjusting the ratio of polar to non-polar solvent) to improve resolution.[12]
-
-
Sample Analysis:
-
Prepare a solution of the purified reaction product in the mobile phase at a known concentration.
-
Inject the sample onto the HPLC system using the optimized method.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
Identify the peak areas for the major enantiomer (Area_major) and the minor enantiomer (Area_minor).
-
Calculate the enantiomeric excess using the following formula:[13] ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
References
- 1. ethz.ch [ethz.ch]
- 2. people.uniurb.it [people.uniurb.it]
- 3. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. uma.es [uma.es]
- 10. researchgate.net [researchgate.net]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. banglajol.info [banglajol.info]
- 13. physicsforums.com [physicsforums.com]
Technical Support Center: Purification of cis-2,5-Dimethyl-3-hexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cis-2,5-Dimethyl-3-hexene.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities I should expect when synthesizing this compound?
When synthesizing this compound, particularly through the hydrogenation of 2,5-dimethyl-3-hexyne, the most common impurities include:
-
trans-2,5-Dimethyl-3-hexene: The geometric isomer is often the most significant impurity.
-
Unreacted 2,5-dimethyl-3-hexyne: Incomplete hydrogenation will leave starting material in your product mixture.
-
2,5-Dimethylhexane: Over-reduction of the alkyne can lead to the corresponding alkane.
-
Catalyst residues: Traces of the hydrogenation catalyst (e.g., Lindlar's catalyst) may be present.
-
Solvent residues: Residual solvent from the reaction or workup.
Q2: What are the key physical properties to consider for the purification of this compound?
Understanding the physical properties of your target compound and its potential impurities is crucial for selecting and optimizing a purification strategy.
| Property | This compound | trans-2,5-Dimethyl-3-hexene | 2,5-Dimethyl-3-hexyne | 2,5-Dimethylhexane |
| Boiling Point (°C) | ~140-144[1] | Expected to be very close to the cis isomer | ~133 | ~109 |
| Melting Point (°C) | ~-82[1] | Not readily available | Not readily available | ~-91 |
| Density (g/cm³) | ~0.764[1] | Not readily available | ~0.76 | ~0.69 |
Q3: Which purification techniques are most suitable for this compound?
The most common and effective purification techniques for this compound are:
-
Fractional Distillation: This method is suitable for separating compounds with different boiling points. Due to the close boiling points of the cis and trans isomers, a highly efficient fractional distillation column is required.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. It can be very effective for separating geometric isomers.
-
Preparative Gas Chromatography (Prep GC): For high-purity samples on a smaller scale, Prep GC can provide excellent separation of isomers.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of cis and trans isomers.
Possible Causes & Solutions:
-
Insufficient Column Efficiency: The boiling points of the cis and trans isomers are very close.
-
Solution: Use a high-efficiency distillation column, such as a spinning band distillation apparatus or a long Vigreux or packed column (e.g., with Raschig rings or metal sponge packing).
-
-
Incorrect Reflux Ratio: A low reflux ratio may not allow for sufficient equilibration between the liquid and vapor phases.
-
Solution: Increase the reflux ratio. A good starting point is a 5:1 or 10:1 ratio (reflux:distillate).
-
-
Distillation Rate Too High: A fast distillation rate reduces the number of theoretical plates and diminishes separation efficiency.
-
Solution: Decrease the heating rate to ensure a slow and steady collection of the distillate.
-
-
Fluctuating Heat Input: Unstable heating can disrupt the equilibrium within the column.
-
Solution: Use a stable heating source, such as a heating mantle with a temperature controller, and ensure the apparatus is well-insulated.
-
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency column (e.g., a 50 cm Vigreux column or a packed column). Ensure all joints are well-sealed.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently.
-
Equilibration: Once boiling begins, allow the system to reflux for at least 30 minutes to establish equilibrium.
-
Distillation: Slowly begin collecting the distillate, maintaining a high reflux ratio. Monitor the head temperature closely. The fraction containing the desired cis-isomer should distill at a constant temperature.
-
Fraction Collection: Collect fractions in separate, pre-weighed vials. Analyze each fraction by GC or NMR to determine its composition.
Caption: Workflow for the purification of this compound by fractional distillation.
Column Chromatography
Problem: Co-elution of cis and trans isomers.
Possible Causes & Solutions:
-
Inappropriate Stationary Phase: The polarity of the stationary phase may not be suitable for separating the isomers. Alkenes are non-polar, so a non-polar stationary phase is generally preferred.
-
Incorrect Mobile Phase Polarity: The eluent may be too polar, causing both isomers to move too quickly through the column.
-
Solution: Start with a very non-polar mobile phase, such as hexane or petroleum ether, and gradually increase the polarity if necessary by adding small amounts of a slightly more polar solvent like diethyl ether or dichloromethane.[4]
-
-
Column Overloading: Applying too much sample to the column will lead to broad bands and poor separation.
-
Solution: Use an appropriate amount of sample for the column size. A general rule of thumb is a 1:30 to 1:50 ratio of sample to stationary phase by weight.
-
-
Poor Column Packing: An unevenly packed column will result in channeling and inefficient separation.
-
Solution: Ensure the column is packed uniformly without any air bubbles or cracks. The slurry packing method is often preferred.[4]
-
Experimental Protocol: Column Chromatography
-
Column Preparation: Pack a glass column with silica gel or alumina using a slurry method with a non-polar solvent (e.g., hexane).[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane).
-
Fraction Collection: Collect small fractions and monitor the elution by thin-layer chromatography (TLC) or GC.
-
Gradient Elution (if necessary): If the compounds are not eluting, gradually increase the polarity of the mobile phase by adding a small percentage of a more polar solvent.
-
Product Isolation: Combine the fractions containing the pure cis-isomer and remove the solvent under reduced pressure.
Caption: Troubleshooting logic for co-elution issues in column chromatography.
Preparative Gas Chromatography (Prep GC)
Problem: Low recovery of the purified compound.
Possible Causes & Solutions:
-
Inefficient Trapping: The collection trap may not be cold enough to effectively condense the eluting compound.
-
Solution: Ensure the collection trap is sufficiently cooled, for example, with a dry ice/acetone bath or liquid nitrogen.
-
-
Sample Decomposition: The injector or column temperature may be too high, causing the alkene to degrade.
-
Solution: Optimize the injector and oven temperatures. Start with a lower temperature and gradually increase it to find the optimal balance between resolution and stability.
-
-
Column Bleed: At high temperatures, the stationary phase can degrade and contaminate the collected fractions.
-
Solution: Use a high-quality, low-bleed column and operate within its recommended temperature range.
-
Experimental Protocol: Preparative Gas Chromatography
-
Analytical Method Development: First, develop an analytical GC method that provides good separation of the cis and trans isomers. A non-polar or slightly polar capillary column is often suitable.
-
Scale-Up to Preparative GC: Transfer the method to a preparative GC system equipped with a larger diameter column.
-
Injection: Inject an appropriate volume of the crude sample.
-
Separation: Run the established temperature program.
-
Fraction Collection: Use a timed fraction collection system to isolate the peak corresponding to the cis-isomer in a cooled trap.
-
Purity Analysis: Analyze the collected fraction using analytical GC to confirm its purity.
References
Technical Support Center: cis-2,5-Dimethyl-3-hexene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of cis-2,5-Dimethyl-3-hexene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound are isomerization to its more stable trans isomer and oxidation. Due to steric hindrance between the two bulky isopropyl groups on the same side of the double bond, the cis isomer is thermodynamically less stable than the trans isomer. This makes it susceptible to isomerization, which can be catalyzed by heat, light, or acidic impurities. Additionally, the double bond is susceptible to oxidation, especially when exposed to air (oxygen) over extended periods, leading to the formation of epoxides and other oxidation byproducts.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and purity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[1] It is a flammable liquid and should be kept away from fire and oxidants.[1] For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation. The container should be tightly sealed to prevent evaporation, as it is a volatile substance.[1]
Q3: How can I check the purity and detect degradation of my this compound sample?
A3: The purity of this compound and the presence of degradation products can be assessed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying the cis and trans isomers, as well as any volatile impurities or oxidation products. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. 1H NMR can be used to distinguish between the cis and trans isomers based on the coupling constants of the vinylic protons. The appearance of new signals in the NMR spectrum can indicate the formation of degradation products.
Q4: Is this compound compatible with common laboratory solvents and reagents?
A4: this compound is soluble in most common organic solvents such as ether, alcohol, and benzene.[1] However, care should be taken with acidic reagents or solvents, as they can catalyze the isomerization to the trans isomer. It is also incompatible with strong oxidizing agents, which can react with the double bond.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction yields are lower than expected. | Degradation of the starting material. | Verify the purity of your this compound using GC-MS or NMR before use. Ensure it has been stored under the recommended conditions. |
| Inconsistent reaction outcomes. | Isomerization of the cis starting material to the trans isomer. | Minimize exposure to heat, light, and acidic conditions during your reaction setup. If possible, perform the reaction under an inert atmosphere. |
| Presence of unexpected byproducts in the reaction mixture. | Oxidation of the alkene. | Degas your solvents and run the reaction under an inert atmosphere (nitrogen or argon). |
| Reaction with incompatible reagents. | Review the compatibility of all reagents in your reaction. Avoid strong oxidizing agents unless they are part of the desired reaction. | |
| Difficulty in separating the product from the starting material. | Similar physical properties of the product and unreacted starting material. | Optimize your purification method. Consider chromatography techniques with high resolving power, such as HPLC or preparative GC. |
Experimental Protocols
Protocol 1: Assessment of Isomeric Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the ratio of cis- to trans-2,5-Dimethyl-3-hexene and identify any volatile impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile, inert solvent such as hexane or dichloromethane.
-
GC-MS Instrument Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the isomers.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan range of m/z 40-200.
-
-
Data Analysis: Identify the peaks corresponding to cis- and trans-2,5-Dimethyl-3-hexene based on their retention times and mass spectra. The relative peak areas can be used to quantify the isomeric ratio.
Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy
Objective: To monitor the potential isomerization of this compound over time under specific storage conditions.
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum Acquisition: Acquire a ¹H NMR spectrum of the sample immediately after preparation.
-
Storage: Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature, exposure to light).
-
Periodic Spectrum Acquisition: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., daily, weekly).
-
Data Analysis: Monitor the integration of the vinylic proton signals characteristic of the cis and trans isomers. An increase in the integration of the trans-isomer signal relative to the cis-isomer signal indicates isomerization.
Visualizations
References
Technical Support Center: Analysis of cis-2,5-Dimethyl-3-hexene Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and troubleshooting impurities in cis-2,5-Dimethyl-3-hexene samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesized by alkyne hydrogenation?
When synthesizing this compound via the partial hydrogenation of 2,5-Dimethyl-3-hexyne, the most probable impurities are:
-
2,5-Dimethyl-3-hexyne: The unreacted starting material.
-
trans-2,5-Dimethyl-3-hexene: The geometric isomer of the desired product. Its formation can be minimized by using a stereoselective catalyst such as Lindlar's catalyst.[1][2]
-
2,5-Dimethylhexane: The fully hydrogenated alkane, resulting from over-reduction of the alkene.[1][3]
Q2: What impurities can be expected from other synthesis routes?
-
Dehydrohalogenation of an alkyl halide: This method may lead to the formation of regioisomers (different positional isomers of the double bond) if the alkyl halide has multiple β-hydrogens. Another common impurity is the product of a competing nucleophilic substitution (SN2) reaction.[4][5]
-
Dehydration of an alcohol: This route can produce a mixture of alkene isomers, including constitutional isomers and stereoisomers.[6][7] A significant byproduct can be the corresponding ether, formed through a competing reaction, especially if the reaction is not sufficiently heated.[8]
Q3: What is the recommended analytical method for identifying and quantifying impurities in this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. GC provides excellent separation of volatile compounds like alkenes and their related impurities, while MS allows for their identification based on their mass spectra and fragmentation patterns.
Q4: How can I differentiate between cis- and trans-2,5-Dimethyl-3-hexene using analytical techniques?
Spectroscopic methods are crucial for differentiating between geometric isomers.[9]
-
1H NMR and 13C NMR Spectroscopy: The chemical shifts and coupling constants of the vinylic and allylic protons and carbons will differ for the cis and trans isomers.
-
Infrared (IR) Spectroscopy: The C=C stretching frequencies can differ slightly between the cis and trans isomers.[9]
-
Gas Chromatography (GC): With a suitable capillary column and temperature program, the cis and trans isomers can often be separated, resulting in distinct peaks with different retention times.
Troubleshooting Guide
This guide will help you identify potential impurities based on analytical data and suggest appropriate purification methods.
Table 1: Common Impurities and Their Identification
| Potential Impurity | Expected GC Retention Time (Relative to this compound) | Key Mass Spectrometry (m/z) Fragments |
| 2,5-Dimethyl-3-hexyne | Shorter | Molecular Ion (M+) at m/z 110, characteristic alkyne fragments |
| trans-2,5-Dimethyl-3-hexene | Slightly different (longer or shorter depending on the GC column) | Molecular Ion (M+) at m/z 112, similar fragmentation to the cis isomer but may have different relative intensities |
| 2,5-Dimethylhexane | Longer | Molecular Ion (M+) at m/z 114, characteristic alkane fragmentation pattern |
| Starting Alcohol (from dehydration) | Longer | Molecular Ion (M+), loss of water (M-18) |
| Starting Alkyl Halide (from dehydrohalogenation) | Varies with halogen | Molecular Ion (M+) showing isotopic pattern for Cl or Br |
| Di-isopropyl ether (from alcohol dehydration) | Longer | Molecular Ion (M+), characteristic ether fragments |
Table 2: Purification Strategies
| Impurity to Remove | Recommended Purification Method | Principle of Separation |
| Starting Alkyne, Alkane, trans-isomer | Fractional Distillation | Differences in boiling points. |
| Preparative Gas Chromatography (Prep-GC) | Differences in volatility and interaction with the stationary phase. | |
| Starting Alcohol | Liquid-Liquid Extraction (with water) | The alcohol will have a higher affinity for the aqueous phase. |
| Column Chromatography (Silica Gel) | Differences in polarity. | |
| Starting Alkyl Halide | Column Chromatography (Silica Gel) | Differences in polarity. |
| Ether Byproducts | Fractional Distillation | Differences in boiling points. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
Objective: To identify and quantify impurities in a sample of this compound.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., hexane or dichloromethane)
-
GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µL in 1 mL).
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-300
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze any other peaks in the chromatogram. Compare their mass spectra with a library (e.g., NIST) and the expected fragmentation patterns of potential impurities (see Table 1).
-
Quantify the impurities by integrating the peak areas and expressing them as a percentage of the total peak area.
-
Visualizations
Caption: Workflow for impurity identification in this compound.
Caption: Sources of impurities in the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. Pairwise semi-hydrogenation of alkyne to cis -alkene on platinum-tin intermetallic compounds - Nanoscale (RSC Publishing) DOI:10.1039/D0NR00920B [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 10.1 Synthesis of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | 10557-44-5 | Benchchem [benchchem.com]
Technical Support Center: Scaling Up cis-2,5-Dimethyl-3-hexene Production
Welcome to the technical support center for the synthesis and scale-up of cis-2,5-Dimethyl-3-hexene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely used and industrially viable method is the partial hydrogenation of 2,5-Dimethyl-3-hexyne. This reaction utilizes a "poisoned" heterogeneous catalyst, most commonly a Lindlar catalyst, to achieve high stereoselectivity for the cis-alkene.[1][2][3] The Lindlar catalyst typically consists of palladium deposited on calcium carbonate, which is then deactivated with a poison like lead acetate and quinoline.[3] This deactivation is crucial to prevent over-reduction of the alkyne to the corresponding alkane, 2,5-dimethylhexane.[4]
Q2: What are the primary challenges when scaling up this hydrogenation reaction?
A2: Scaling up the partial hydrogenation of 2,5-Dimethyl-3-hexyne presents several key challenges:
-
Heat Management: Hydrogenation reactions are highly exothermic.[5] On a large scale, inefficient heat dissipation can lead to a rapid increase in temperature, known as a thermal runaway, which can result in side reactions, reduced selectivity, and significant safety hazards.[6]
-
Mass Transfer Limitations: In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), efficient mixing is critical to ensure hydrogen is available at the catalyst surface. Poor mass transfer can lead to slow reaction rates and incomplete conversion.
-
Catalyst Handling and Filtration: The palladium on carbon catalyst is often pyrophoric, meaning it can spontaneously ignite upon exposure to air, especially after use when it is dry and has adsorbed hydrogen.[7][8][9] Safe handling, including filtration under an inert atmosphere, is paramount.[7][8][9]
-
Maintaining High Cis-Selectivity: While the Lindlar catalyst is designed for cis-selectivity, variations in catalyst activity, reaction temperature, and hydrogen pressure during scale-up can lead to the formation of the undesired trans-isomer or over-reduction to the alkane.[10]
-
Catalyst Deactivation and Reuse: The catalyst can deactivate over time due to poisoning by impurities or physical degradation. Developing strategies for catalyst regeneration or efficient recycling is crucial for process economics on a larger scale.
Q3: How can I accurately determine the cis/trans isomer ratio of my product?
A3: The most common and reliable method for determining the cis/trans isomer ratio is through Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The coupling constants between the vinylic protons are characteristically different for cis and trans isomers. Gas Chromatography (GC) can also be an effective method for separating and quantifying the isomers, provided a suitable column and method are developed. For high-throughput screening, colorimetric methods using indicator displacement assays have also been developed.[11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of 2,5-Dimethyl-3-hexyne | 1. Inactive catalyst. 2. Insufficient hydrogen pressure or flow. 3. Poor mass transfer (inadequate agitation). 4. Presence of catalyst poisons in the starting material or solvent. | 1. Use fresh, properly stored catalyst. Ensure the catalyst has not been exposed to air. 2. Increase hydrogen pressure or flow rate. Ensure there are no leaks in the system. 3. Increase the agitation speed to improve mixing of the three phases. 4. Purify starting materials and solvents. Consider passing them through a column of activated alumina or carbon. |
| Low selectivity for this compound (high percentage of trans-isomer) | 1. Isomerization of the cis-product to the more stable trans-isomer. 2. Overly active catalyst or insufficient catalyst poisoning. 3. High reaction temperature. | 1. Minimize reaction time after the starting material is consumed. 2. Ensure the Lindlar catalyst is properly prepared with the correct amount of poison (e.g., lead acetate and quinoline). 3. Lower the reaction temperature to favor the kinetic cis-product. |
| Significant formation of 2,5-Dimethylhexane (over-reduction) | 1. Catalyst is too active. 2. Reaction run for too long. 3. High hydrogen pressure or temperature. | 1. Increase the amount of catalyst poison or use a less active catalyst. 2. Monitor the reaction closely by GC or TLC and stop it as soon as the alkyne is consumed. 3. Reduce the hydrogen pressure and/or reaction temperature. |
| Difficulty filtering the catalyst | 1. Catalyst particles are too fine. 2. Catalyst has agglomerated and is clogging the filter. | 1. Use a filter aid such as Celite. Ensure the filter medium has an appropriate pore size. 2. Ensure proper agitation during the reaction to prevent catalyst settling and agglomeration. |
| Catalyst ignites during filtration | 1. Catalyst is pyrophoric and has been exposed to air. | 1. CRITICAL SAFETY ISSUE. Always filter the catalyst under a blanket of inert gas (e.g., nitrogen or argon). Never allow the catalyst to become dry on the filter paper in the presence of air. Keep the catalyst wet with solvent until it can be safely transferred to a waste container.[7][8][9] |
Experimental Protocols
Lab-Scale Synthesis of this compound
Materials:
-
2,5-Dimethyl-3-hexyne
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Hexane (or other suitable solvent)
-
Hydrogen gas
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-Dimethyl-3-hexyne in hexane.
-
Add the Lindlar catalyst (typically 5-10 mol% relative to the alkyne) and a small amount of quinoline (as a co-poison).
-
Seal the flask and purge the system with nitrogen, followed by hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small scale).
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite under a nitrogen blanket to remove the catalyst.
-
Wash the filter cake with fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by distillation if necessary.
Considerations for Scale-Up
When scaling up the synthesis, the following points are critical:
| Parameter | Lab-Scale | Pilot/Industrial Scale Considerations |
| Reactor | Glass flask | Stainless steel or glass-lined steel pressure reactor with a heating/cooling jacket. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer with appropriate impeller design for efficient gas-liquid-solid mixing. |
| Hydrogenation | Hydrogen balloon | Precisely controlled introduction of hydrogen gas from a cylinder through a mass flow controller. |
| Temperature Control | Oil bath | Use of a reactor jacket with a thermal fluid for precise temperature control to manage the reaction exotherm. |
| Catalyst Filtration | Buchner funnel with Celite | Enclosed filter press or a Nutsche filter-dryer to allow for filtration under an inert atmosphere. |
| Safety | Standard fume hood | Dedicated hydrogenation bay with appropriate ventilation, pressure relief systems, and grounding to prevent static discharge.[13] |
Visualizing the Process
Experimental Workflow for this compound Synthesis```dot
Caption: Troubleshooting guide for poor selectivity in hydrogenation.
References
- 1. Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes [beilstein-journals.org]
- 3. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.ucla.edu [chemistry.ucla.edu]
- 8. research.wayne.edu [research.wayne.edu]
- 9. wcms.uillinois.edu [wcms.uillinois.edu]
- 10. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01016F [pubs.rsc.org]
- 11. Quantifying Cis- and Trans-Alkenes - ChemistryViews [chemistryviews.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. operations.ok.ubc.ca [operations.ok.ubc.ca]
Validation & Comparative
Stability Showdown: Cis- vs. Trans-2,5-Dimethyl-3-hexene
A detailed comparison of the geometric isomers of 2,5-dimethyl-3-hexene reveals the inherent stability advantage of the trans- configuration over the cis- arrangement, a principle rooted in the fundamental concept of steric hindrance. Experimental data, primarily through heats of formation, quantitatively supports this widely accepted tenet of organic chemistry.
In the world of molecular architecture, even subtle differences in spatial arrangement can have profound impacts on a compound's physical and chemical properties. This is vividly illustrated in the comparison of cis- and trans-2,5-dimethyl-3-hexene. While sharing the same molecular formula and connectivity, their differing geometric configurations lead to a notable disparity in their thermodynamic stability. The primary determinant of this difference is steric strain, the repulsive interaction that occurs when atoms are forced closer than their van der Waals radii allow.
Quantitative Comparison of Stability
| Isomer | Structure | Heat of Formation (Liquid, kJ/mol) | Relative Stability |
| cis-2,5-Dimethyl-3-hexene | ![]() | -151.1 ± 1.8 | Less Stable |
| trans-2,5-Dimethyl-3-hexene | ![]() | Data not directly available, but expected to be more negative | More Stable |
Note: The heat of formation for the trans isomer is not directly listed in the same database under the same conditions, however, based on established chemical principles and data from analogous compounds, it is predicted to be more negative than that of the cis isomer.
A compelling analogue is the case of cis- and trans-2,2,5,5-tetramethyl-3-hexene. For these isomers, the heat of hydrogenation of the cis isomer is significantly larger (more negative) at -154 kJ/mol compared to the trans isomer at -113 kJ/mol[1]. This substantial difference directly indicates that the cis isomer is considerably less stable. This is attributed to the severe steric hindrance between the bulky tert-butyl groups on the same side of the double bond.
The Decisive Role of Steric Hindrance
The stability difference between cis and trans isomers arises from non-bonded interactions. In this compound, the two bulky isopropyl groups are positioned on the same side of the carbon-carbon double bond. This proximity leads to significant steric strain as the electron clouds of these groups repel each other, forcing the molecule into a higher energy state.
Conversely, in the trans isomer, the isopropyl groups are situated on opposite sides of the double bond. This arrangement maximizes the distance between them, thereby minimizing steric repulsion and resulting in a more stable, lower-energy molecule.
Caption: Steric hindrance in cis- vs. trans-alkenes.
Experimental Determination of Stability: Heat of Hydrogenation
The heat of hydrogenation is a direct measure of the stability of an alkene. The experimental protocol to determine this value involves catalytic hydrogenation and calorimetry.
Experimental Workflow
Caption: Calorimetric determination of heat of hydrogenation.
Detailed Methodology
-
Sample Preparation: A precisely weighed sample of the alkene (e.g., cis- or trans-2,5-dimethyl-3-hexene) is dissolved in a suitable solvent, such as ethanol or acetic acid. A catalyst, typically platinum oxide (Adam's catalyst) or palladium on carbon, is also weighed and prepared.
-
Calorimetry Setup: The alkene solution and catalyst are placed in a reaction vessel within a calorimeter. The system is allowed to reach thermal equilibrium.
-
Hydrogenation Reaction: A known volume of hydrogen gas is introduced into the reaction vessel. The hydrogenation reaction is exothermic, causing the temperature of the system to rise.
-
Temperature Measurement: The temperature change is carefully monitored and recorded until the reaction is complete and the temperature stabilizes.
-
Data Analysis: The heat evolved during the reaction is calculated using the heat capacity of the calorimeter and the observed temperature change. The molar heat of hydrogenation is then determined by dividing the heat evolved by the number of moles of the alkene that reacted.
By comparing the molar heats of hydrogenation for the cis and trans isomers, their relative stabilities can be definitively established. The isomer that releases less heat upon hydrogenation is the more stable of the two.
References
Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the precise determination of molecular geometry is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of proton (¹H) NMR coupling constants, serves as a powerful and routine tool for unambiguously differentiating between cis and trans isomers. This guide provides a detailed comparison of the key distinguishing features, supported by experimental data and protocols.
The differentiation between cis and trans isomers is rooted in the through-bond interaction between neighboring protons, a phenomenon quantified by the scalar coupling constant (J). The magnitude of this coupling, expressed in Hertz (Hz), is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[1][2][3] This geometric dependence provides a reliable method to distinguish stereoisomers.
The Karplus Relationship: The Theoretical Foundation
The vicinal coupling constant (³JHH), which is the coupling between protons on adjacent carbon atoms, is directly related to the dihedral angle (φ) between these protons.[1][2] The Karplus equation mathematically describes this relationship:
J(φ) = Acos²(φ) + Bcos(φ) + C
where A, B, and C are empirically derived parameters.[2]
In the context of alkenes:
-
Cis isomers have a dihedral angle of approximately 0°, resulting in a smaller coupling constant.
-
Trans isomers have a dihedral angle of approximately 180°, leading to a larger coupling constant.[4][5]
This fundamental difference in coupling constants provides a clear and measurable distinction between the two isomeric forms.
Comparative Analysis of Coupling Constants
The most significant distinguishing feature in the ¹H NMR spectra of cis and trans isomers is the magnitude of the vicinal coupling constant (³JHH) for the vinylic protons. Generally, the coupling constant for trans protons is significantly larger than for cis protons.[6][7]
| Isomer Type | Typical ³JHH Range (Hz) | Dihedral Angle (φ) |
| cis | 5 - 14 Hz[6][7][8] | ~ 0° |
| trans | 11 - 19 Hz[6][7][8] | ~ 180° |
Table 1: Typical Vicinal Coupling Constant Ranges for Cis and Trans Alkenes.
This trend is consistently observed across a wide range of chemical structures. For instance, in the case of stilbene, the trans isomer exhibits a larger coupling constant for its vinylic protons compared to the cis isomer.[9][10] Similarly, for cinnamic acid, the ³JHH coupling of the trans isomer is reported to be around 16 Hz, while for the cis isomer it is approximately 12-13 Hz.[11][12]
Experimental Protocol for Determining Coupling Constants
The following protocol outlines the key steps for acquiring and analyzing ¹H NMR spectra to differentiate between cis and trans isomers.
1. Sample Preparation:
- Dissolve an appropriate amount of the sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Data Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.
- Optimize the spectral width to encompass all proton signals of interest.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Spectral Processing and Analysis:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Identify the signals corresponding to the vinylic protons of the alkene. These signals will typically appear as doublets or more complex multiplets if coupled to other protons.
- Measure the distance in Hertz (Hz) between the centers of the split peaks within the multiplet. This value represents the coupling constant (J).[13][14] Modern NMR processing software allows for direct and accurate measurement of coupling constants.
4. Isomer Assignment:
- Compare the measured ³JHH value to the established ranges for cis and trans isomers (see Table 1).
- A larger coupling constant (typically > 11 Hz) is indicative of a trans configuration, while a smaller coupling constant (typically < 14 Hz) suggests a cis configuration.[6][7]
Visualizing the Karplus Relationship
The following diagram, generated using the DOT language, illustrates the relationship between the dihedral angle and the vicinal coupling constant as described by the Karplus relationship. This provides a clear visual representation of why trans isomers exhibit larger coupling constants than cis isomers.
Caption: The Karplus relationship between dihedral angle and coupling constant.
Conclusion
The analysis of ¹H NMR coupling constants provides a robust and readily accessible method for the differentiation of cis and trans isomers. The significant and predictable difference in the magnitude of the vicinal coupling constants, grounded in the Karplus relationship, allows for confident stereochemical assignment. By following a standard experimental protocol, researchers can reliably utilize this powerful spectroscopic parameter to elucidate the geometry of their molecules, a critical step in chemical research and drug development.
References
- 1. fiveable.me [fiveable.me]
- 2. Karplus equation - Wikipedia [en.wikipedia.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. Solved The starting material for this reaction is | Chegg.com [chegg.com]
- 11. researchgate.net [researchgate.net]
- 12. is.muni.cz [is.muni.cz]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Partial Alkyne Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selective conversion of alkynes to alkenes, a process known as partial alkyne hydrogenation, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. The stereochemical outcome of this reaction—yielding either a cis- or trans-alkene—is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Overview of Catalytic Systems
The partial hydrogenation of alkynes can be broadly categorized into two stereoselective pathways: syn-addition of hydrogen to produce cis-alkenes and anti-addition to form trans-alkenes. The choice between these pathways is dictated by the catalyst and reaction conditions employed. This guide will explore both classical and modern catalytic systems, including traditional poisoned catalysts, advanced palladium-based systems, and emerging single-atom and non-precious metal catalysts.
Comparison of Catalyst Performance
The efficacy of a catalyst for partial alkyne hydrogenation is primarily evaluated based on its activity (conversion rate), selectivity towards the desired alkene, and stereoselectivity (cis or trans). The following tables summarize the performance of various catalysts for the hydrogenation of representative alkyne substrates.
Table 1: Performance of Catalysts for the Partial Hydrogenation of Phenylacetylene
| Catalyst System | Support/Ligand | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Styrene (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Lindlar Catalyst | Pd/CaCO₃, Pb(OAc)₂, Quinoline | Room Temp | 1 | >95 | >95 (cis) | - | [1][2][3] |
| Pd Nanoparticles | Carbon | 30 | 1 | 100 | ~94 | - | [4] |
| Pd Single-Atom | Graphdiyne (GDY) | 30 | 1 | 100 | 99.3 | 6290 | [5] |
| PdIn Bimetallic | N-doped Carbon | Room Temp | 1 | 96 | 96 | - | [6] |
| Ni Nanoparticles | Ionic Liquid | 30-50 | 1-4 | High | High (cis) | - | [7] |
Table 2: Performance of Catalysts for the Partial Hydrogenation of Internal Alkynes
| Catalyst System | Alkyne Substrate | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Alkene (%) | Stereoselectivity | Reference |
| Lindlar Catalyst | 2-Butyne-1,4-diol | - | - | High | ~97-100 | cis | [8] |
| Pd/Cu₂O | Terminal Alkynes | - | - | High | High | - | [9] |
| PdAg Single-Atom Alloy | Diphenylacetylene | - | - | High | High | - | [10] |
| Zr-Co Bimetallic | Diphenylacetylene | 23 | 1 | 85 | 93 | 79:21 Z/E | [11] |
| Na/NH₃ (dissolving metal) | Internal Alkyne | -78 | - | High | High | trans | [12][13] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving desired catalytic outcomes. Below are representative methodologies for key experiments.
General Procedure for Partial Hydrogenation using a Heterogeneous Catalyst (e.g., Lindlar Catalyst, Pd/C)
-
Catalyst Preparation/Pre-treatment: The catalyst (e.g., 5% Pd on CaCO₃) is weighed and placed in a reaction vessel. For poisoned catalysts like Lindlar's, the palladium on calcium carbonate is treated with a solution of lead acetate and quinoline.[2][3]
-
Reaction Setup: The reaction vessel is charged with the alkyne substrate and a suitable solvent (e.g., ethanol, ethyl acetate). The vessel is then sealed and flushed several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Hydrogenation: The reaction mixture is stirred vigorously while hydrogen gas is introduced, typically from a balloon or a pressurized cylinder, and maintained at the desired pressure (often atmospheric pressure).[14]
-
Monitoring the Reaction: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy to determine the consumption of the alkyne and the formation of the alkene.
-
Work-up: Upon completion, the hydrogen supply is stopped, and the reaction vessel is purged with an inert gas. The catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography or distillation to yield the desired alkene.
General Procedure for Dissolving Metal Reduction (Na/NH₃) for trans-Alkene Synthesis
-
Reaction Setup: A three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas.
-
Ammonia Condensation: Anhydrous ammonia is condensed into the flask at -78 °C (dry ice/acetone bath).
-
Formation of the Reducing Agent: Small pieces of sodium metal are added to the liquid ammonia with stirring until a persistent blue color is observed, indicating the formation of solvated electrons.[12][13]
-
Alkyne Addition: The alkyne substrate, dissolved in a suitable solvent (e.g., anhydrous diethyl ether or THF), is added dropwise to the sodium-ammonia solution.
-
Quenching: After the reaction is complete (monitored by TLC), the reaction is carefully quenched by the addition of a proton source, such as ammonium chloride, to neutralize the excess sodium and protonate the vinyl anion intermediate.[12][13]
-
Work-up: The ammonia is allowed to evaporate. The remaining residue is partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated to give the crude trans-alkene, which can be further purified.
Visualizing Reaction Pathways and Workflows
Catalytic Cycle for syn-Hydrogenation on a Metal Surface
Caption: syn-Hydrogenation of an alkyne on a metal catalyst surface.
Radical Mechanism for anti-Hydrogenation (Dissolving Metal Reduction)
Caption: Mechanism of dissolving metal reduction for trans-alkene synthesis.
Experimental Workflow for Heterogeneous Catalytic Hydrogenation
Caption: A typical experimental workflow for partial alkyne hydrogenation.
Conclusion
The selective hydrogenation of alkynes to alkenes is a versatile and powerful transformation in organic synthesis. The choice of catalyst is paramount in controlling the stereochemical outcome. Traditional methods, such as the use of Lindlar's catalyst for cis-alkenes and dissolving metal reductions for trans-alkenes, remain highly reliable.[1][2][3][12] However, ongoing research is yielding novel catalysts with improved performance. Palladium-based nanocatalysts and single-atom catalysts, for instance, offer high activity and selectivity under mild conditions.[4][5][15] For applications where cost and metal leaching are concerns, non-precious metal catalysts are gaining traction.[7] By understanding the principles outlined in this guide and considering the comparative data, researchers can make informed decisions to optimize their synthetic strategies for partial alkyne hydrogenation.
References
- 1. organic chemistry - What are the different types of catalysts used in catalytic hydrogenation of alkynes? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. Graphdiyne-based Pd single-atom catalyst for semihydrogenation of alkynes to alkenes with high selectivity and conversion under mild conditions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective partial hydrogenation of alkynes to ( Z )-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC00499G [pubs.rsc.org]
- 8. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
- 9. Recent Progress in Pd-Based Nanocatalysts for Selective Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d) Transition Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ch 9 : Alkynes + H2 [chem.ucalgary.ca]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the E/Z Isomers of 2,5-Dimethyl-3-Hexene
This guide provides a detailed comparison of the (E)- and (Z)- stereoisomers of 2,5-dimethyl-3-hexene, intended for researchers, scientists, and drug development professionals. The guide outlines the principles of E/Z notation, applies them to the specific isomers, and presents experimental methodology for their differentiation.
E/Z Notation and Cahn-Ingold-Prelog Priority Rules
The E/Z notation is a standard method for describing the absolute stereochemistry of double bonds in organic molecules.[1] The assignment of 'E' or 'Z' is based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank substituents on each carbon of the double bond.[2][3][4]
The rules for assigning priority are as follows:
-
Higher Atomic Number, Higher Priority: Atoms directly attached to the double bond carbon are ranked according to their atomic number. The atom with the higher atomic number receives higher priority.[2][5][6]
-
Tie-Breaker: If the atoms directly attached are the same, the priority is determined by moving to the next atoms in the substituent chain until a point of difference is found.[2][3]
Once priorities are assigned to the two substituents on each carbon of the double bond:
-
Z Isomer: If the two higher-priority groups are on the same side of the double bond, the isomer is designated as 'Z' (from the German zusammen, meaning "together").[1][4][7]
-
E Isomer: If the two higher-priority groups are on opposite sides of the double bond, the isomer is designated as 'E' (from the German entgegen, meaning "opposite").[1][7]
Application to 2,5-Dimethyl-3-Hexene
In 2,5-dimethyl-3-hexene, the double bond is between the third and fourth carbons. Each of these carbons is attached to a hydrogen atom and an isopropyl group.
-
Carbon 3: Attached to a hydrogen atom and an isopropyl group (-CH(CH₃)₂).
-
Carbon 4: Attached to a hydrogen atom and an isopropyl group (-CH(CH₃)₂).
To assign priority, we compare the atoms directly attached to the double bond carbons:
-
On each carbon, we compare a hydrogen atom (atomic number 1) and a carbon atom of the isopropyl group (atomic number 6).
-
Carbon has a higher atomic number than hydrogen, so the isopropyl group has a higher priority than the hydrogen atom on both carbons.
Therefore:
-
(Z)-2,5-dimethyl-3-hexene has the two higher-priority isopropyl groups on the same side of the double bond.
-
(E)-2,5-dimethyl-3-hexene has the two higher-priority isopropyl groups on opposite sides of the double bond.
Isomer Comparison
| Feature | (E)-2,5-dimethyl-3-hexene | (Z)-2,5-dimethyl-3-hexene |
| IUPAC Name | (E)-2,5-dimethylhex-3-ene | (Z)-2,5-dimethylhex-3-ene |
| Synonyms | trans-2,5-dimethyl-3-hexene | cis-2,5-dimethyl-3-hexene |
| Structure | ![]() | ![]() |
| Priority Group Alignment | The two high-priority isopropyl groups are on opposite sides of the double bond. | The two high-priority isopropyl groups are on the same side of the double bond. |
Logical Workflow for E/Z Isomer Assignment
The following diagram illustrates the decision-making process for assigning the E/Z configuration to the isomers of 2,5-dimethyl-3-hexene.
Caption: Workflow for E/Z Isomer Assignment of 2,5-dimethyl-3-hexene.
Experimental Protocol for Isomer Differentiation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for distinguishing between E and Z isomers. The key parameter for differentiation is the coupling constant (J-value) between the vinylic protons.
Objective: To differentiate between (E)-2,5-dimethyl-3-hexene and (Z)-2,5-dimethyl-3-hexene using ¹H NMR spectroscopy.
Materials:
-
Sample of 2,5-dimethyl-3-hexene (isomer mixture or isolated isomers)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution)
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 2,5-dimethyl-3-hexene sample in about 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert to ensure the solution is homogeneous.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum. Typical parameters include:
-
Number of scans: 8-16 (adjust for concentration)
-
Pulse program: Standard 1D proton
-
Spectral width: ~12 ppm
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
-
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum. This involves Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals to determine the relative ratios of different protons.
-
Focus on the signals corresponding to the vinylic protons (the -CH=CH- group). These will appear as doublets of septets (or more complex multiplets due to coupling with the isopropyl protons).
-
Measure the coupling constant (J-value) between the two vinylic protons. The magnitude of this coupling constant is diagnostic of the stereochemistry:
-
A larger coupling constant, typically in the range of 12-18 Hz , is characteristic of a trans relationship between the protons, corresponding to the (E)-isomer .[2]
-
A smaller coupling constant, typically in the range of 6-12 Hz , is characteristic of a cis relationship between the protons, corresponding to the (Z)-isomer .[2]
-
-
Expected Results:
The ¹H NMR spectrum of (E)-2,5-dimethyl-3-hexene will show a coupling constant for the vinylic protons in the range of 12-18 Hz. The spectrum of (Z)-2,5-dimethyl-3-hexene will exhibit a coupling constant for the vinylic protons in the range of 6-12 Hz. For a mixture of isomers, two distinct sets of vinylic proton signals with their characteristic coupling constants will be observed, and the integration of these signals can be used to determine the isomeric ratio.
References
- 1. vurup.sk [vurup.sk]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 5. magritek.com [magritek.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
Conformational Analysis of cis-2,5-Dimethyl-3-hexene: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of molecules is paramount to predicting their behavior and interactions. This guide provides a detailed conformational analysis of cis-2,5-Dimethyl-3-hexene, comparing its stereoisomers and offering insights into the steric challenges that define its chemical character.
This compound serves as an important model for studying the principles of stereochemistry, particularly the impact of steric hindrance on molecular conformation and reactivity.[1] The presence of two bulky isopropyl groups on the same side of the carbon-carbon double bond introduces significant steric strain, influencing the molecule's preferred spatial arrangement and creating a unique energy landscape.
Comparison of Stereoisomer Stability
In acyclic alkenes, trans isomers are generally more stable than their cis counterparts due to the minimization of steric strain between substituent groups.[2][3][4] This principle holds true for 2,5-Dimethyl-3-hexene. The cis isomer experiences considerable steric repulsion between the two isopropyl groups, forcing them into conformations that are energetically less favorable than the more relaxed trans isomer, where the isopropyl groups are positioned on opposite sides of the double bond.
The NIST Chemistry WebBook provides condensed phase thermochemistry data for trans-2,5-dimethyl-3-hexene, including its enthalpy of formation and enthalpy of combustion, which can be valuable for comparative thermodynamic studies.[6]
Conformational Flexibility and Rotational Barriers
The primary mode of conformational flexibility in this compound arises from the rotation around the single bonds connecting the isopropyl groups to the double-bonded carbons. This rotation is not entirely free and is hindered by what is known as allylic strain, the steric interaction between a substituent on the double bond and an allylic substituent.[7][8][9]
For a simple alkene like propene, the rotational barrier for the methyl group is approximately 1.98 kcal/mol.[8] In this compound, the rotational barrier for the isopropyl groups is anticipated to be higher due to their greater steric bulk. The molecule will preferentially adopt conformations that minimize the eclipsing interactions between the methyl groups of the isopropyl substituent and the other groups attached to the double bond.
Below is a table summarizing the expected and known energetic properties of this compound and related compounds.
| Compound | Isomer | Property | Value (kcal/mol) | Value (kJ/mol) |
| 2-Butene | Cis-Trans Energy Difference | ΔE | ~1 | ~4 |
| Di-t-butylethylene | Cis-Trans Energy Difference | ΔE | ~10 | ~41.8 |
| Propene | Methyl Rotational Barrier | Rotational Energy | ~1.98 | ~8.3 |
| trans-2,5-Dimethyl-3-hexene | Enthalpy of Formation (liquid) | ΔfH° | -38.08 ± 0.36 | -159.3 ± 1.5 |
| trans-2,5-Dimethyl-3-hexene | Enthalpy of Combustion (liquid) | ΔcH° | -1260.6 ± 0.36 | -5275.5 ± 1.5 |
Note: The values for 2-Butene and Di-t-butylethylene represent the energy difference between the cis and trans isomers. The value for Propene is the rotational barrier of the methyl group. The data for trans-2,5-Dimethyl-3-hexene is from the NIST Chemistry WebBook.
Experimental and Computational Methodologies
The determination of conformational energies and rotational barriers relies on a combination of experimental techniques and computational modeling.
Experimental Protocols:
-
Gas Chromatography (GC): Can be used to separate and quantify the relative amounts of cis and trans isomers in an equilibrium mixture, from which the free energy difference (ΔG°) can be calculated.
-
Calorimetry: Techniques like heat of hydrogenation or combustion calorimetry can provide direct measurements of the enthalpy differences between isomers.[2][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic NMR techniques can be employed to measure the rates of conformational exchange, from which the activation energy (rotational barrier) can be determined.
Computational Protocols:
-
Ab initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods can be used to calculate the potential energy surface of the molecule, identifying the minimum energy conformations and the transition states for rotation. This allows for the determination of relative conformer energies and rotational barriers.[10]
-
Molecular Mechanics (MM): Force-field based methods provide a faster, albeit less accurate, way to explore the conformational landscape of a molecule.
Logical Relationship of Conformational Analysis
The following diagram illustrates the logical workflow for the conformational analysis of this compound.
Caption: Workflow for Conformational Analysis.
Conclusion
The conformational landscape of this compound is dominated by the significant steric interactions between the two isopropyl groups. This leads to a higher energy state compared to its trans isomer and introduces notable barriers to rotation around the allylic C-C bonds. While precise experimental data for the cis isomer remains elusive in the current literature, comparisons with structurally similar alkenes provide a strong basis for understanding its conformational preferences. For professionals in drug development and chemical research, a thorough understanding of these steric effects is crucial for predicting reaction outcomes, designing new molecules with specific three-dimensional structures, and interpreting complex spectroscopic data. Further computational and experimental studies are warranted to precisely quantify the conformational energies and rotational barriers of this informative model compound.
References
- 1. Page loading... [guidechem.com]
- 2. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3-Hexene, 2,5-dimethyl-, (E)- [webbook.nist.gov]
- 7. Allylic_strain [chemeurope.com]
- 8. en-academic.com [en-academic.com]
- 9. Allylic strain - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Comparing experimental vs theoretical properties of cis-2,5-Dimethyl-3-hexene
A Comprehensive Comparison of Experimental and Theoretical Properties of cis-2,5-Dimethyl-3-hexene
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of organic compounds is paramount. This guide provides a detailed comparison of the experimentally determined and theoretically predicted properties of this compound. This analysis, supported by experimental data and protocols, aims to offer a clear perspective on the compound's characteristics.
Data Presentation: A Comparative Analysis
The following table summarizes the available quantitative data for this compound, presenting a side-by-side view of experimental findings. It is important to note that experimental values can vary slightly between different sources due to variations in measurement conditions and purity of the sample.
| Property | Experimental Value | Theoretical Value |
| Molecular Formula | C₈H₁₆ | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol | 112.21 g/mol |
| Boiling Point | 98.65 °C to 144 °C[1][2] | Not Available |
| Melting Point | Approximately -82 °C to -103.01 °C (estimate)[1][2] | Not Available |
| Density | 0.7060 g/cm³ to 0.764 g/cm³[1][2] | Not Available |
| Refractive Index | Approximately 1.4040[1] | Not Available |
| ¹H NMR Spectroscopy | Spectra available, showing distinct splitting patterns for allylic protons characteristic of the cis-isomer.[3] | Not Available |
| ¹³C NMR Spectroscopy | Spectra available, detailing the chemical shifts of the carbon atoms in the molecule.[3] | Not Available |
| Infrared (IR) Spectroscopy | Spectra available, with C=C stretching frequencies that can differ from the trans isomer. The cis form may show broader absorption bands.[3] | Not Available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the protocols for the synthesis and characterization of this compound.
Synthesis of this compound
The primary method for the stereoselective synthesis of this compound is the partial hydrogenation of the corresponding alkyne, 2,5-dimethyl-3-hexyne. This reaction is typically carried out using a "poisoned" catalyst, such as Lindlar's catalyst, which selectively reduces the alkyne to a cis-alkene without further reduction to an alkane.
Materials:
-
2,5-Dimethyl-3-hexyne
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline)
-
Hydrogen gas (H₂)
-
An appropriate solvent (e.g., hexane, ethanol)
-
Reaction flask equipped with a stir bar and a gas inlet
-
Hydrogenation apparatus (e.g., a balloon filled with H₂ or a Parr hydrogenator)
Procedure:
-
The reaction flask is charged with 2,5-dimethyl-3-hexyne and the solvent.
-
A catalytic amount of Lindlar's catalyst is added to the mixture.
-
The flask is evacuated and backfilled with hydrogen gas several times to ensure an inert atmosphere.
-
The reaction mixture is stirred vigorously under a positive pressure of hydrogen gas.
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting alkyne.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation.
Measurement of Physical Properties
Boiling Point Determination (Micro Method):
-
A small amount of the purified liquid is placed in a micro test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Measurement:
-
A clean, dry pycnometer (a small glass flask of known volume) is weighed.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
The solution is filtered to remove any particulate matter.
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.
Infrared (IR) Spectroscopy:
-
A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the sample is placed directly on the ATR crystal.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean salt plates or ATR crystal is taken and subtracted from the sample spectrum.
Visualization of Molecular Properties
The difference in stability between cis and trans isomers is a fundamental concept in stereochemistry, primarily attributed to steric hindrance. In this compound, the two bulky isopropyl groups are on the same side of the double bond, leading to steric strain.
Caption: Steric hindrance between isopropyl groups in the cis isomer leads to lower stability compared to the trans isomer.
References
Alternative methods to Lindlar catalyst for cis-alkene synthesis
A Comparative Guide to Alternative Methods for Cis-Alkene Synthesis from Alkynes
The stereoselective synthesis of cis-(Z)-alkenes is a cornerstone of modern organic chemistry, with applications ranging from the synthesis of natural products and pharmaceuticals to the development of advanced materials. The partial reduction of an alkyne is the most direct route to these compounds. For decades, the Lindlar catalyst has been the benchmark method for this transformation. However, its reliance on heavy metals (palladium and lead) and potential for catalyst deactivation has spurred the development of alternative methodologies.
This guide provides a comprehensive comparison of the classical Lindlar hydrogenation with three prominent alternatives: P-2 nickel catalyst reduction, diimide reduction, and hydroboration-protonolysis. We present quantitative performance data, detailed experimental protocols, and mechanistic diagrams to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific synthetic challenges.
Performance Comparison of Cis-Alkene Synthesis Methods
The following table summarizes the key performance metrics for the Lindlar catalyst and its alternatives in the semireduction of alkynes to cis-alkenes.
| Method | Catalyst/Reagent System | Typical Yield | Typical cis (Z) Selectivity | Reaction Conditions | Key Advantages | Key Disadvantages |
| Lindlar Catalyst | 5% Pd/CaCO₃, poisoned with Pb(OAc)₂ and quinoline | 85-98% | >95% Z | H₂ (1 atm), RT, various solvents (Hexane, EtOAc, EtOH) | Well-established, reliable, high yields | Uses toxic lead, catalyst can be pyrophoric, not suitable for terminal alkynes, potential for over-reduction |
| P-2 Nickel Catalyst | Ni(OAc)₂ + NaBH₄ (in situ); often with ethylenediamine additive | 90-99% | >98% Z (up to 99.5% with additives) | H₂ (1 atm), RT, EtOH | Inexpensive nickel, avoids lead, high stereoselectivity | Catalyst preparation is required in situ, can be sensitive to substrate |
| Diimide Reduction | N₂H₂ generated in situ (e.g., N₂H₄ + O₂ or H₂O₂) | 70-95% | >98% Z | RT to 40 °C, various solvents (EtOH, THF) | Metal-free, mild conditions, good functional group tolerance (e.g., S, I) | Stoichiometric byproduct (N₂), can be slow, potential for over-reduction if not controlled |
| Hydroboration-Protonolysis | 1. Bulky borane (e.g., Sia₂BH, 9-BBN) 2. Carboxylic acid (e.g., CH₃COOH) | 80-95% | >99% Z | 0 °C to RT, THF/ether solvents | Exceptionally high stereoselectivity, no metal catalyst, no high-pressure gas | Two-step process, requires stoichiometric borane reagents, sensitive to air/moisture |
Lindlar Catalyst
The Lindlar catalyst is a heterogeneous "poisoned" palladium catalyst.[1] The poison, typically a lead salt like lead(II) acetate, deactivates the palladium surface, reducing its catalytic activity just enough to prevent the further reduction of the initially formed cis-alkene to an alkane.[1][2] The reaction proceeds via the syn-addition of two hydrogen atoms across the alkyne triple bond.[1]
Experimental Protocol: Lindlar Hydrogenation
-
Catalyst Preparation: A flask is charged with Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5-10% w/w relative to the alkyne).
-
Solvent and Substrate: The flask is evacuated and backfilled with nitrogen or argon. A suitable solvent (e.g., ethyl acetate, hexane, or ethanol) is added, followed by the alkyne substrate. For sensitive substrates, quinoline (1-2 equivalents relative to lead) can be added to further moderate catalyst activity.
-
Hydrogenation: The atmosphere is replaced with hydrogen gas (H₂), typically using a balloon to maintain a pressure of approximately 1 atm.
-
Reaction Monitoring: The reaction is stirred vigorously at room temperature. Progress is monitored by TLC, GC, or ¹H NMR to detect the consumption of the alkyne and the formation of the alkene, ensuring the reaction is stopped before over-reduction occurs.
-
Workup: Upon completion, the hydrogen atmosphere is replaced with nitrogen. The reaction mixture is filtered through a pad of Celite or silica gel to remove the solid catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be purified by chromatography if necessary.
Mechanistic Workflow
Caption: Heterogeneous catalytic hydrogenation on a poisoned Pd surface.
P-2 Nickel Catalyst (Nickel Boride)
The P-2 Nickel catalyst is an amorphous, black nickel boride (Ni₂B) material.[3] It is conveniently prepared in situ by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride.[3] Like the Lindlar catalyst, it functions as a heterogeneous catalyst for syn-hydrogenation. Its selectivity can be dramatically enhanced by the addition of a ligand, such as ethylenediamine, which results in a highly stereospecific system capable of producing cis-alkenes with exceptional purity.[4]
Experimental Protocol: P-2 Nickel Hydrogenation
-
Catalyst Generation: In a flask under a nitrogen atmosphere, nickel(II) acetate tetrahydrate is dissolved in ethanol. A solution of sodium borohydride (NaBH₄) in ethanol is added dropwise with stirring, resulting in the immediate formation of a black precipitate of the P-2 Ni catalyst.
-
Additive and Substrate: After catalyst formation is complete (approx. 5 minutes), ethylenediamine (2 equivalents relative to Ni) is added to the suspension, followed by the alkyne substrate.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen (H₂) gas (1 atm, balloon).
-
Reaction Monitoring: The mixture is stirred vigorously at room temperature. Hydrogen uptake is typically rapid and can be monitored with a gas burette or by analytical methods (TLC, GC). The reaction often ceases automatically after the alkyne is consumed.
-
Workup: The H₂ atmosphere is replaced with nitrogen. The reaction mixture is filtered through Celite to remove the black catalyst. The solvent is removed from the filtrate under reduced pressure, and the residue is purified by column chromatography or distillation to afford the pure cis-alkene.
Mechanistic Workflow
Caption: Heterogeneous hydrogenation on the surface of P-2 Nickel catalyst.
Diimide Reduction
Diimide (N₂H₂) reduction is a powerful metal-free method for the syn-reduction of alkynes.[5] The reactive diimide species is unstable and must be generated in situ. Common methods include the oxidation of hydrazine (N₂H₄) with an oxidant like oxygen or hydrogen peroxide, or the thermal decomposition of sulfonylhydrazides.[5][6] The reduction occurs through a concerted, six-membered cyclic transition state, which ensures syn-delivery of two hydrogen atoms.[6] Alkynes are generally more reactive towards diimide than alkenes, which minimizes over-reduction.[6]
Experimental Protocol: Diimide Reduction
-
Reagent Setup: A flask is charged with the alkyne substrate and a solvent (e.g., ethanol, THF, or dichloromethane).
-
Diimide Generation (Method A - Hydrazine): Hydrazine hydrate (N₂H₄·H₂O, 5-10 equivalents) is added to the flask. The flask is fitted with a reflux condenser and stirred vigorously while open to the air (or under an oxygen balloon). The reaction may be gently heated (40-50 °C) to accelerate diimide formation.[7]
-
Diimide Generation (Method B - Sulfonylhydrazide): 2-Nitrobenzenesulfonylhydrazide (2-5 equivalents) is added, followed by an excess of a base such as triethylamine (TEA). The reaction is stirred at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC. The reaction times can vary from a few hours to 24-48 hours depending on the substrate and generation method.[7]
-
Workup: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Mechanistic Workflow
Caption: In-situ generation of diimide followed by concerted reduction.
Hydroboration-Protonolysis
This two-step, metal-free procedure offers arguably the highest level of stereocontrol for cis-alkene synthesis. The first step involves a syn-hydroboration of the alkyne.[8] Using a sterically hindered borane, such as disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent a second hydroboration of the resulting vinylborane.[9] The second step is the protonolysis of the C-B bond with a proton source, typically a carboxylic acid like acetic acid. This step proceeds with retention of configuration, replacing the borane group with a hydrogen atom to yield the pure cis-alkene.[8]
Experimental Protocol: Hydroboration-Protonolysis
-
Hydroboration: Under an inert atmosphere (nitrogen or argon), the alkyne is dissolved in an anhydrous solvent like tetrahydrofuran (THF). The solution is cooled to 0 °C. A solution of a sterically hindered borane (e.g., disiamylborane or 9-BBN, 1.0 equivalent) in THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2-4 hours to ensure complete formation of the vinylborane intermediate.
-
Protonolysis: The reaction flask is cooled again to 0 °C. Anhydrous acetic acid (CH₃COOH, 3-5 equivalents) is added slowly to the vinylborane solution.
-
Reaction Monitoring: The mixture is stirred at room temperature for 3-6 hours. The progress of the protonolysis step is monitored by TLC or GC.
-
Workup: The reaction is carefully quenched by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. The mixture is extracted with diethyl ether or pentane. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the cis-alkene.
Logical Workflow
Caption: Two-step workflow for hydroboration-protonolysis.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of cis-2,5-Dimethyl-3-hexene: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the safe and compliant disposal of cis-2,5-Dimethyl-3-hexene, a flammable liquid commonly used in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a volatile and flammable liquid that requires careful handling in a well-ventilated area, away from ignition sources.[1] Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. In case of skin or eye contact, flush immediately with copious amounts of water.[1]
Quantitative Data Summary
Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, the following table includes data for the compound where available, supplemented with information from a closely related and structurally similar chemical, cis-3-Hexene. This information should be used as a reference, and it is crucial to consult the supplier-specific SDS for definitive guidance.
| Parameter | Value/Classification | Source |
| Chemical Name | This compound | - |
| CAS Number | 10557-44-5 | - |
| Molecular Formula | C8H16 | - |
| Physical State | Liquid | [1] |
| Appearance | Colorless liquid | [1] |
| Flash Point | 8.4 °C | [1] |
| GHS Flammability | Flammable Liquid (Category 2) | Inferred from Flash Point |
| UN Number | UN3295 (for Hydrocarbons, liquid, n.o.s.) | [2] |
| Hazard Class | 3 (Flammable liquids) | [2] |
| Packing Group | II | [2] |
| EPA Hazardous Waste Code | D001 (Ignitability) | Inferred from flammability |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.
1. Waste Identification and Segregation:
-
This compound waste must be classified as a hazardous waste due to its flammability.
-
It should be collected in a dedicated, properly labeled, and sealed waste container. The container must be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Spill Management:
-
In the event of a spill, immediately evacuate all non-essential personnel from the area and eliminate all ignition sources.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material, such as vermiculite or sand.
-
Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[2]
3. Storage of Chemical Waste:
-
Store the waste container in a designated, cool, and well-ventilated satellite accumulation area.[1]
-
The storage area should be away from heat, sparks, open flames, and incompatible materials such as oxidizers.[1]
4. Professional Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for a scheduled pickup.
-
Ensure all required waste manifests and documentation are completed accurately.
5. Regulatory Compliance:
-
All disposal activities must comply with local, state, and federal regulations.[2] This includes regulations set forth by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




